molecular formula C10H10N2 B1226622 Quinolin-2-ylmethanamine CAS No. 5760-20-3

Quinolin-2-ylmethanamine

Cat. No.: B1226622
CAS No.: 5760-20-3
M. Wt: 158.2 g/mol
InChI Key: HGHPGHVNTQSTNM-UHFFFAOYSA-N
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Description

Quinolin-2-ylmethanamine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPGHVNTQSTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206234
Record name 2-Aminomethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5760-20-3
Record name 2-Aminomethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005760203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminomethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-2-ylmethanamine
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Foundational & Exploratory

Quinolin-2-ylmethanamine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

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Quinolin-2-ylmethanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've initiated a deep dive into Quinolin-2-ylmethanamine. My initial focus is gathering key data: the CAS number and molecular weight, along with technical synthesis details. The goal is to quickly find and organize relevant, verified information to get a solid foundation of data.

Expanding Search Parameters

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Formulating the Research Plan

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Spectroscopic data (NMR, IR, MS) of Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Expanding Data Search Scope

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Analyzing Spectral Data

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Investigating Search Results

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Seeking Initial Context

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Narrowing the Focus

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Refining Data Requirements

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Analyzing Spectroscopic Data

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Evaluating Data Availability

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Seeking NMR Details

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Refining the Approach

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Developing a Structure

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Quinolin-2-ylmethanamine derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting with a comprehensive literature review on Quinolin-2-ylmethanamine derivatives. I'm focusing on synthesis methods and potential therapeutic applications, trying to map the general scientific landscape. I'm also searching for more specific data simultaneously.

Analyzing Chemical Landscape

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Developing Comprehensive Outline

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Biological activities of quinoline compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting with a wide search for "biological activities of quinoline compounds" to grasp the subject comprehensively. I plan to refine my searches based on the different activities identified in the initial overview.

Broadening the Search Scope

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Developing Technical Guide Outline

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Discovery and history of quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Quinoline Search

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Gathering Quinoline Details

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Planning a Quinoline Guide

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Quinolin-2-ylmethanamine solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather data on the solubility of quinolin-2-ylmethanamine across a range of solvents and temperatures. I'm also collecting information on its stability under varying conditions. The initial data gathering is underway.

Refining the Research Plan

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Broadening the Search Scope

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A Senior Application Scientist's Guide to In Silico ADMET Profiling of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved drugs with a wide therapeutic scope, including antimalarials (e.g., chloroquine), anticancer agents, and antibiotics. However, the journey from a promising quinoline-based hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these properties is therefore critical to de-risk drug discovery projects, reduce costs, and shorten development timelines.

This guide provides a comprehensive overview of modern in silico strategies for profiling the ADMET properties of quinoline derivatives. As a senior application scientist, my objective is not merely to list computational tools but to provide a field-proven, logical framework for their application. We will explore the causality behind a tiered, integrated approach to ADMET prediction, ensuring that every computational experiment is a self-validating step towards designing safer, more effective quinoline-based therapeutics.

Part 1: The Foundation: Physicochemical Properties as ADMET Determinants

The ADMET profile of any compound is fundamentally governed by its physicochemical properties. For quinoline derivatives, the rigid, aromatic nature of the core combined with the basicity of the nitrogen atom presents a unique set of characteristics that must be carefully modulated. Understanding these foundational properties is the first step in any rational drug design campaign.

Core Physicochemical Descriptors:

  • Lipophilicity (logP/logD): The octanol-water partition coefficient is a critical measure of a compound's solubility and ability to cross biological membranes. For quinolines, which are often basic, the distribution coefficient (logD) at physiological pH (7.4) is more relevant than logP. An optimal logD range (typically 1-3) is sought to balance solubility with permeability.

  • Aqueous Solubility (logS): Poor solubility is a major hurdle for oral absorption. The fused aromatic system of quinoline can lead to low solubility, which must be addressed through chemical modification.

  • Molecular Weight (MW): Larger molecules often exhibit lower permeability and solubility. Adherence to guidelines like Lipinski's Rule of Five (MW ≤ 500 Da) is a common starting point.

  • Topological Polar Surface Area (TPSA): TPSA is an excellent predictor of passive molecular transport across membranes. For CNS-active quinolines, a TPSA of less than 90 Ų is often targeted to facilitate blood-brain barrier penetration.

  • pKa: The basicity of the quinoline nitrogen (and any other ionizable groups) dictates the charge state of the molecule at different physiological pH values, profoundly impacting solubility, permeability, and off-target interactions (e.g., hERG binding).

Experimental Protocol 1: Rapid Physicochemical Profiling

This protocol outlines a streamlined workflow for calculating the foundational physicochemical properties of a novel quinoline derivative using a widely accessible web-based tool.

Objective: To generate a baseline physicochemical profile for a candidate molecule.

Tool: SwissADME ([Link]) - A free, robust web server.

Methodology:

  • Input Structure: Navigate to the SwissADME homepage. Input the structure of your quinoline derivative, either by drawing it using the provided molecular editor or by pasting a SMILES string.

  • Initiate Calculation: Click the "Run" button to submit the structure for analysis.

  • Data Extraction: The platform will generate a comprehensive report. For this initial assessment, focus on the "Physicochemical Properties" and "Lipophilicity" sections.

  • Tabulate Results: Record the following key parameters into a summary table: MW, TPSA, logP (consensus), logS (ESOL), and the number of Lipinski's rule violations.

Data Presentation: Physicochemical Properties of Example Quinolines
CompoundStructure (SMILES)MW ( g/mol )TPSA (Ų)Consensus logPESOL logSLipinski Violations
ChloroquineClc1cc2c(NCCCN(CC)CC)ccnc2cc1319.8732.934.60-5.091 (logP > 4.15)
MefloquineC1=CC=C2C(=C1)C(=C(C=N2)C(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCCC4)O414.7833.125.12-6.211 (logP > 4.15)
CiprofloxacinC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O331.3474.600.28-2.510

Part 2: Absorption - The Gateway to Efficacy

For orally administered drugs, efficient absorption from the gastrointestinal tract is paramount. In silico models provide rapid initial assessment of key absorption-related parameters.

Human Intestinal Absorption (HIA)

HIA is a complex process influenced by both passive diffusion and active transport. Computational models typically integrate multiple physicochemical properties (logP, TPSA, solubility) to predict the percentage of a drug absorbed.

Blood-Brain Barrier (BBB) Penetration

For neurotherapeutics, crossing the BBB is essential. For non-CNS drugs, it's a liability. Quinoline's planar structure can sometimes favor BBB passage. Models predicting BBB permeation often heavily weigh TPSA, MW, and the number of hydrogen bond donors. A simple binary "Yes/No" prediction is a common output from tools like SwissADME or ADMETlab 2.0.

P-glycoprotein (P-gp) Interaction

P-gp is an efflux transporter that actively pumps xenobiotics out of cells, acting as a barrier to absorption in the gut and the brain. Many aromatic, cationic compounds, including some quinolines, are substrates or inhibitors of P-gp. Predicting this interaction is crucial, as P-gp substrates may have poor bioavailability, while inhibitors can cause significant drug-drug interactions.

Visualization: In Silico Absorption Workflow

The following diagram illustrates a typical workflow for predicting the absorption profile of a new quinoline derivative.

G cluster_input Input cluster_prediction Computational Prediction cluster_analysis Analysis & Decision Start Quinoline Derivative (SMILES/SDF) HIA Predict HIA (e.g., GI absorption) Start->HIA BBB Predict BBB Penetration Start->BBB Pgp Predict P-gp Substrate/Inhibitor Start->Pgp Decision Orally Bioavailable? HIA->Decision BBB->Decision Pgp->Decision

Caption: Common metabolic liabilities on a substituted quinoline structure.

Part 5: Excretion - Clearing the System

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (renal excretion) or in the feces (biliary excretion). Total clearance (CL_tot) is a key pharmacokinetic parameter that determines the dosing interval. While direct in silico prediction of clearance is challenging, it is often estimated from a combination of other predicted parameters like solubility, metabolism, and transporter interaction.

Part 6: Toxicity - The Safety Profile

Toxicity is the most significant cause of late-stage drug attrition. In silico toxicology models provide an indispensable early warning system for a range of potential liabilities.

Critical Toxicity Endpoints for Quinolines:

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes). The planar, cationic nature of many quinolines makes them susceptible to hERG binding. This is a critical checkpoint.

  • Mutagenicity (Ames): The Ames test assesses a compound's potential to cause DNA mutations, a flag for carcinogenicity. The aromatic amine nature of the quinoline core requires careful evaluation, as this class of compounds can sometimes be flagged in Ames assays.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major safety concern. Some quinoline-based drugs have been associated with DILI. Predictive models often look for structural alerts that can lead to the formation of reactive metabolites.

  • Carcinogenicity: Long-term cancer risk is assessed using computational models that have learned from extensive historical animal testing data.

Visualization: Tiered In Silico Toxicity Assessment

This workflow demonstrates a logical, tiered approach to evaluating the toxicological risks of a new compound.

G cluster_tier1 Tier 1: Critical Safety Flags cluster_tier2 Tier 2: Organ-Specific Toxicity Input New Quinoline Candidate hERG Predict hERG Blockade Input->hERG Ames Predict Mutagenicity (Ames Test) Input->Ames DILI Predict Hepatotoxicity (DILI) hERG->DILI Ames->DILI Decision Proceed to In Vitro? DILI->Decision Carcin Predict Carcinogenicity Carcin->Decision

Caption: A tiered workflow for early-stage in silico toxicity assessment.

Data Presentation: Consolidated In Silico ADMET Profile

The ultimate goal is to generate a comprehensive summary table that allows for a holistic assessment of a candidate compound.

ParameterClassPredicted Value / OutcomeConfidenceInterpretation / Action
Physicochemical
MWProperty350.4 g/mol HighAcceptable
logD (pH 7.4)Property2.85HighOptimal for absorption/permeability
logSSolubility-3.5 (Moderately Soluble)MediumAcceptable, monitor in formulation
Absorption
GI AbsorptionHIAHighHighLikely well-absorbed orally
BBB PermeantBBBNoHighDesirable for a non-CNS target
P-gp SubstrateTransporterNoMediumLow risk of efflux-mediated resistance
Distribution
PPBBinding92.5%MediumHigh binding, consider for dosing
Metabolism
CYP2D6 InhibitorCYPYesHighRed Flag: High risk of DDI
CYP3A4 InhibitorCYPNoHighLow risk of DDI with 3A4 substrates
Toxicity
hERG BlockerCardiotoxYes (Class I)HighRed Flag: High risk of cardiotoxicity
Ames PositiveMutagenicityNoMediumLow risk of mutagenicity
DILI PositiveHepatotoxYesLowYellow Flag: Monitor, needs in vitro data

Conclusion and Future Perspectives

The in silico ADMET toolkit provides an indispensable framework for the modern medicinal chemist working on quinoline derivatives. By adopting a systematic, tiered approach—starting with foundational physicochemical properties and progressing through absorption, distribution, metabolism, and a rigorous toxicity assessment—we can make more informed decisions, prioritize resources effectively, and ultimately, increase the probability of success in the clinic.

The future of ADMET prediction lies in the continued integration of artificial intelligence and machine learning. These advanced models, trained on ever-expanding datasets, are improving predictive accuracy and are beginning to unravel the complex interplay between chemical structure and biological outcomes. For the quinoline scaffold, this means a future where we can not only predict ADMET liabilities but also receive prescriptive guidance on exactly how to modify a structure to create a safer, more effective drug candidate.

References

  • Dembitsky, V. M., & Gloriozova, T. A. (2021). Anticancer Activity of Natural and Synthetic Quinolines. MDPI.
  • Jain, S., & Wadhwa, P. K. (2021). A Review on the Synthesis and Therapeutic Potential of Quinoline-Based Compounds. Mini-Reviews in Medicinal Chemistry.
  • Klopman, G., & Fercu, D. (1996). A computer-automated structure evaluation of the role of P-glycoprotein in multidrug resistance. Journal of Computer-Aided Molecular Design.
  • De Ponti, F., Poluzzi, E., & Montanaro, N. (2001). QT-prolonging drugs: a review of their clinical use and the need for regulatory policies. European Journal of Clinical Pharmacology.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery.
  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for QSAR modeling. Chemical Reviews.

Natural sources and isolation of quinoline alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm prioritizing finding information on natural sources of quinoline alkaloids. My focus is on plant families, genera, and specific species, looking for known producers of these compounds, and also... I will continue in this direction.

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Targeting Source Identification

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Quinolin-2-ylmethanamine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Crystallographic Search

I'm initiating my search for the crystal structure of quinolin-2-ylmethanamine and similar derivatives. I'll be focused on gathering crystallographic data during this phase and looking for any established protocols.

Initiating Guide Assembly

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Expanding Data Collection

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Review of quinoline chemistry and applications.

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Quinoline Chemistry

I'm starting with a comprehensive overview of quinoline chemistry. I'll be looking into its structure, properties, and historical background. Simultaneously, I'll be performing specific searches. I plan to delve into the literature to understand the fundamentals before tackling more specific areas.

Analyzing Synthesis Methods

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Deep Diving into Applications

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Combes synthesis for 2,4-disubstituted quinolines.

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing the Combes Synthesis

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Gathering Synthesis Details

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Developing a Guide Outline

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Methodological & Application

Synthesis of Quinolin-2-ylmethanamine hydrochloride for research.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by casting a wide net, running comprehensive Google searches to gather data on synthesizing quinolin-2-ylmethanamine hydrochloride. I'm focusing on well-established methods, the chemical nuts and bolts of the process, and its potential uses in research.

Analyzing Search Results

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Developing the Synthesis Plan

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Using Quinolin-2-ylmethanamine in antimicrobial drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compounds

I am now initiating my research. I'm focusing on antimicrobial properties and mechanisms of quinolin-2-ylmethanamine derivatives, beginning with a broad literature search. I am looking into established methodologies.

Developing the Research Framework

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Planning Detailed Experiments Now

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Quinolin-2-ylmethanamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Comprehensive Search

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Methodologies for the functionalization of the quinoline ring.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Expanding Search Parameters

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Initiating Detailed Investigation

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High-throughput screening of Quinolin-2-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Structuring the Application Note

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Refining Information Gathering

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Exploring Initial Relevance

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Analyzing Gaps and Strategies

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Developing Detailed Protocols

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Protocol for N-alkylation of Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Analyzing Alkylation Strategies

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Initiating Search & Structure

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Use of Quinolin-2-ylmethanamine in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting with broad Google searches to collect information on Quinolin-2-ylmethanamine in fluorescent probe synthesis. My focus is on reaction mechanisms and examples. I'm aiming to build a solid foundation of authoritative knowledge to start.

Analyzing Search Results

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Defining Project Scope

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Quinolin-2-ylmethanamine in the development of antimalarial agents.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am starting my investigation with extensive Google searches to find information on quinolin-2-ylmethanamine and its derivatives within antimalarial drug development. I'm prioritizing their mechanism of action and structural features.

Initiating Information Gathering

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Expanding Search Scope

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Experimental design for testing the efficacy of quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Quinoline

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Developing Search Strategy for Quinoline

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Expanding Quinoline Protocol Design

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Beginning Research Synthesis

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Deepening Protocol Search

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Analyzing Key Protocols

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Synthesizing the Information

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Catalytic applications of Quinolin-2-ylmethanamine metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now deep diving into the literature to gather comprehensive data on quinolin-2-ylmethanamine metal complexes. My focus is on the specific catalytic reactions they enable, which metals are employed, and any mechanistic insights available. I'm prioritizing reactions with potential industrial applications.

Analyzing Catalytic Applications

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Microwave-assisted synthesis of quinoline derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Defining Key Reactions

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Planning Detailed Procedures

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Quinolin-2-ylmethanamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Expanding Search Parameters

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Techniques for purifying synthesized Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Purification Research

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Analyzing Purification Approaches

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Formulating Research Protocols

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Doebner-von Miller reaction for quinoline synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now delving into the Doebner-von Miller reaction. My primary focus is a deep dive into its mechanics, its role in creating quinolines, and its typical methodologies. I'll also explore any variations or constraints associated with the reaction. The research phase has begun in earnest!

Initiating Data Collection

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Defining Project Scope

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Troubleshooting & Optimization

Improving the yield of Quinolin-2-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Route Analysis

I'm starting a deep dive into Quinolin-2-ylmethanamine synthesis. My initial focus is comprehensive Google searches. I'm gathering information on established and novel routes. I'm targeting reaction conditions, catalysts, potential side reactions, and reported yields. I'll need to assess the feasibility of each route.

Analyzing Synthesis Data

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Refining Search Strategies

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Overcoming challenges in quinoline functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Quinolines

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Deepening Quinoline Functionalization Review

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Expanding Functionalization Strategies

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Technical Support Center: Optimization of Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classical yet powerful reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a more efficient and successful synthesis.

Introduction to the Skraup Synthesis

The Skraup synthesis is a cornerstone reaction in heterocyclic chemistry, offering a direct route to the quinoline scaffold by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] While highly effective, the reaction is notoriously exothermic and can be prone to side reactions, making careful optimization crucial for achieving high yields and purity.[3][4] This guide will equip you with the knowledge to control the reaction's vigor, minimize byproduct formation, and adapt the protocol for various substrates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the Skraup synthesis in a practical question-and-answer format.

Question 1: My Skraup synthesis is extremely vigorous and difficult to control. How can I mitigate this violent exotherm?

Answer: The highly exothermic nature of the Skraup synthesis is a primary safety concern and can lead to loss of material and reduced yields.[3][5] The key is to moderate the reaction rate.

  • Causality: The reaction's vigor stems from the rapid dehydration of glycerol to acrolein and the subsequent exothermic condensation and cyclization steps, all catalyzed by concentrated sulfuric acid.[6]

  • Solutions & Optimization:

    • Use of a Moderator: The addition of a moderating agent is the most effective strategy. Ferrous sulfate (FeSO₄) is widely used and is thought to function as an oxygen carrier, which helps to prolong the reaction over a longer period, thus preventing it from becoming uncontrollable.[4][7] Boric acid can also be employed to achieve a similar effect.[4][5]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling with an ice bath. This prevents a rapid temperature spike at the initial stages.[5]

    • Efficient Stirring: Vigorous mechanical stirring is crucial to ensure even heat distribution throughout the viscous reaction mixture and prevent the formation of localized hotspots that can trigger a runaway reaction.[3]

    • Temperature Management: After initiating the reaction with gentle heating, the external heat source should be removed to allow the reaction's own exotherm to sustain it. Once this initial vigorous phase subsides, heat can be reapplied to maintain a steady reflux.[3][8]

Question 2: I'm observing significant tar formation, resulting in a low yield and difficult purification. What are the causes and how can I minimize it?

Answer: Tar formation is a common side reaction in the Skraup synthesis, often leading to a dark, viscous crude product that is challenging to purify.[5][9]

  • Causality: The harsh acidic conditions and high temperatures can induce the polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[3]

  • Solutions & Optimization:

    • Moderator Addition: As with controlling the exotherm, ferrous sulfate can help to reduce charring and tar formation by ensuring a more controlled reaction rate.[5]

    • Temperature Optimization: Avoid excessive heating. The reaction should be initiated gently, and the temperature during the exothermic phase should be carefully monitored.[7]

    • Anhydrous Conditions: The presence of water can interfere with the reaction and contribute to side product formation. Using anhydrous glycerol is recommended.[3][10]

    • Modified Procedures: For particularly sensitive substrates, consider using a modified Skraup procedure, such as the Doebner-von Miller reaction, which uses pre-formed α,β-unsaturated aldehydes or ketones and can sometimes offer better control.[9][11]

Question 3: My yield is consistently low, even when the reaction is well-controlled. What other factors could be at play?

Answer: Low yields can be attributed to several factors beyond reaction control and tarring.

  • Causality: The electronic nature of the aniline substrate, the choice of oxidizing agent, and the work-up procedure all significantly impact the overall yield.

  • Solutions & Optimization:

    • Substrate Reactivity: Anilines bearing electron-withdrawing groups are less nucleophilic, which can hinder the initial Michael addition and subsequent cyclization, leading to lower yields.[3] For such substrates, more forcing conditions (higher temperatures or a stronger oxidizing agent) may be necessary, but this must be balanced against the increased risk of side reactions.[3] Conversely, electron-donating groups on the aniline ring generally lead to higher yields.[3]

    • Oxidizing Agent: Nitrobenzene is a common oxidizing agent and also serves as a solvent.[1] However, arsenic pentoxide can sometimes provide better yields and a less violent reaction.[1][12] Iodine has also been explored as a catalyst and oxidant.[13] The choice of oxidant can be critical and may require empirical optimization for a given substrate.

    • Work-up and Purification: The purification of quinolines from the tarry reaction mixture is often achieved by steam distillation.[8][14] After the reaction, the mixture is diluted with water, and unreacted nitrobenzene is removed by an initial steam distillation. The mixture is then made strongly basic, and the quinoline product is isolated by a second steam distillation.[3][8] Inefficient extraction or distillation during work-up can lead to significant product loss.

Frequently Asked Questions (FAQs)

Q1: What are the key roles of each reagent in the Skraup synthesis?

A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[2]

  • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein (propenal), the three-carbon electrophilic component.[6][15]

  • Concentrated Sulfuric Acid: Acts as both a dehydrating agent to form acrolein from glycerol and as a catalyst for the cyclization and dehydration steps.[6][16]

  • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the initially formed 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[6] Nitrobenzene is often used in excess and can also serve as a solvent.[1]

Q2: What is the underlying mechanism of the Skraup synthesis?

A2: The mechanism involves several key steps:

  • Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[6][17]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[16]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.[17]

  • Dehydration: A molecule of water is eliminated to form 1,2-dihydroquinoline.[17]

  • Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the final quinoline product.[17]

Recent studies have also proposed a more complex fragmentation-recombination mechanism, particularly for the related Doebner-von Miller synthesis.[18][19]

Q3: Are there any "greener" or more modern alternatives to the classical Skraup synthesis?

A3: Yes, several modifications have been developed to address the harsh conditions of the traditional Skraup synthesis.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[9]

  • Ionic Liquids: Employing ionic liquids as both the solvent and catalyst can lead to improved reaction outcomes and may eliminate the need for an external oxidant.[9]

  • Heterogeneous Catalysts: The use of solid acid catalysts in gas-phase reactions is being explored to overcome issues associated with homogeneous catalysts like sulfuric acid.[20]

Q4: What are the most critical safety precautions for the Skraup synthesis?

A4: The Skraup synthesis is a hazardous procedure and requires strict adherence to safety protocols.[3][21]

  • Exothermic Reaction: The reaction is highly exothermic and can become violent. It must be performed with careful temperature control and the ability to rapidly cool the reaction vessel.[3]

  • Proper Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling of Reagents: Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic and can be absorbed through the skin. Handle these chemicals with extreme care.[3][8]

  • Pressure Build-up: Ensure the reaction apparatus is not a closed system to prevent pressure build-up, especially during the initial exothermic phase.[3]

Experimental Protocols

General Protocol for the Skraup Synthesis of Quinoline

This is a generalized procedure and should be adapted based on the specific substrate and scale. A thorough risk assessment must be conducted before starting.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide (for work-up)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: With efficient stirring and cooling in an ice bath, slowly add concentrated sulfuric acid.[5]

  • Reaction Initiation: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask externally.[3][5]

  • Reflux: After the initial exotherm subsides, heat the mixture to maintain a gentle reflux for 3-4 hours.[8]

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then carefully dilute it with water.[3]

  • Work-up - Steam Distillation:

    • Perform a steam distillation to remove any unreacted nitrobenzene.[8]

    • After removing the nitrobenzene, make the remaining reaction mixture strongly basic by the careful addition of a concentrated sodium hydroxide solution while cooling.[3]

    • Perform a second steam distillation to isolate the crude quinoline.[8]

  • Purification:

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous potassium carbonate).[3]

    • Purify the crude quinoline by distillation under reduced pressure.[3]

Quantitative Data Summary

The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. The following table provides representative data for the synthesis of various quinoline derivatives.

Aniline DerivativeOxidizing AgentModeratorYield (%)Reference
AnilineNitrobenzeneFerrous Sulfate84-91[4]
o-BromoanilineNitrobenzene-~75[3]
o-NitroanilineNitrobenzene-~17[3]
3-Nitro-4-aminoanisoleArsenic Pentoxide--[22]

Visualizations

Skraup Synthesis Reaction Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2O_1 -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration H2O_2 -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation H2SO4 H₂SO₄ Oxidant Oxidizing Agent

Caption: The reaction mechanism of the Skraup synthesis of quinoline.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield in Skraup Synthesis Check_Vigor Was the reaction overly vigorous? Start->Check_Vigor Check_Tar Was there significant tar formation? Check_Vigor->Check_Tar No Add_Moderator Add a moderator (e.g., FeSO₄). Control reagent addition and temperature. Check_Vigor->Add_Moderator Yes Check_Substrate Is the aniline substrate deactivated? Check_Tar->Check_Substrate No Optimize_Temp Optimize reaction temperature. Use a moderator to reduce charring. Check_Tar->Optimize_Temp Yes Check_Workup Was the work-up procedure efficient? Check_Substrate->Check_Workup No Modify_Conditions Use more forcing conditions (higher temp/stronger oxidant). Consider alternative synthesis routes. Check_Substrate->Modify_Conditions Yes Refine_Workup Ensure complete extraction/distillation. Optimize pH during basification. Check_Workup->Refine_Workup No Success Improved Yield Check_Workup->Success Yes Add_Moderator->Success Optimize_Temp->Success Modify_Conditions->Success Refine_Workup->Success

Caption: A logical workflow for troubleshooting low yields in the Skraup synthesis.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Taylor, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (2023). Skraup reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • El-Gaby, M. S. A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1818.
  • chemeurope.com. (n.d.). Skraup reaction.
  • NROChemistry. (n.d.). Skraup Reaction.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • SlideShare. (n.d.). Preparation and Properties of Quinoline.
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • YouTube. (2024). Making quinoline - the Skraup synthesis.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • WordPress.com. (2012). Skraup's Synthesis.
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.

Sources

Friedländer Annulation: A Technical Troubleshooting Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The Friedländer annulation, a cornerstone of quinoline synthesis, is prized for its atom economy and straightforward approach to constructing this critical heterocyclic motif. However, like any powerful synthetic tool, it can present challenges ranging from low yields to unexpected side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with a practical, experience-driven framework for troubleshooting and optimizing the Friedländer annulation. Here, we move beyond simple protocols to explore the "why" behind common experimental failures and provide robust, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedländer reaction is resulting in a very low yield or failing completely. What are the primary causes and how can I address them?

A low or non-existent yield in a Friedländer annulation is one of the most common issues. The root cause often lies in one of three areas: insufficient reactivity of the starting materials, catalyst deactivation, or suboptimal reaction conditions.

Primary Causes & Solutions:

  • Poor Carbonyl or Amine Reactivity: The initial step of the reaction, the formation of a Schiff base from the 2-aminoaryl aldehyde or ketone, is critical. If either the amine is not sufficiently nucleophilic or the carbonyl is sterically hindered or electronically deactivated, the reaction will stall.

    • Troubleshooting Protocol:

      • Catalyst Selection: The choice between acid and base catalysis is crucial. While classic conditions often use base catalysis (e.g., NaOH, KOH), these can promote undesired aldol side reactions. Acid catalysts are generally more effective for less reactive substrates. Consider switching from a traditional Brønsted acid (like p-TsOH) to a Lewis acid catalyst such as Bi(OTf)₃, Sc(OTf)₃, or even milder options like I₂ or FeCl₃, which have been shown to be highly efficient.

      • Temperature & Reaction Time: Insufficient thermal energy can prevent the reaction from overcoming its activation barrier. Incrementally increase the reaction temperature in 10-20°C intervals. If using a high-boiling solvent like toluene or xylene, ensure you are reaching reflux. Microwave-assisted synthesis can also be a powerful tool to rapidly screen conditions and often provides significantly higher yields in shorter reaction times.

  • Catalyst Incompatibility or Deactivation: The chosen catalyst may be poisoned by functionalities on the substrate or by moisture in the reaction.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: If using water-sensitive catalysts (e.g., many Lewis acids), ensure your solvent and reagents are thoroughly dried.

      • Catalyst Screening: A systematic screen of catalysts is often the most effective approach. The table below provides a starting point for catalyst selection based on substrate reactivity.

Table 1: Catalyst Selection Guide for Friedländer Annulation

Catalyst TypeExamplesRecommended Loading (mol%)Ideal Substrates & Conditions
Base NaOH, KOH, t-BuOK10 - 100Unactivated ketones, simple aromatic amines
Brønsted Acid p-TsOH, H₂SO₄5 - 20Electron-rich amines, moderately active ketones
Lewis Acid Bi(OTf)₃, Sc(OTf)₃, FeCl₃1 - 10Sterically hindered substrates, acid-sensitive groups
Mild/Other I₂, Ag₃PO₄, AuCl₃/3H₂O2 - 10Electronically deactivated substrates, green chemistry approaches

Workflow for Diagnosing Low Yield:

G start Low Yield or No Reaction cond1 Is the ketone prone to self-condensation? start->cond1 cond2 Are starting materials sterically hindered? cond1->cond2 No sol1 Switch to Acid Catalysis (e.g., p-TsOH, Bi(OTf)₃) cond1->sol1 Yes sol2 Increase Reaction Temperature (Consider Microwave Synthesis) cond2->sol2 No sol3 Use a more potent Lewis Acid (e.g., Sc(OTf)₃) cond2->sol3 Yes check_sm Verify Starting Material Purity sol1->check_sm sol4 Screen alternative catalysts (e.g., Iodine, Gold salts) sol2->sol4 sol3->check_sm

Caption: Troubleshooting workflow for low-yield Friedländer reactions.

Q2: My reaction is producing significant amounts of side products, particularly from the self-condensation of my ketone. How can I suppress this?

This is a classic problem, especially when using α-methyleneketones under basic conditions. The base, intended to catalyze the annulation, also efficiently catalyzes an aldol condensation of the ketone with itself.

Mechanistic Insight:

The desired reaction pathway involves the nucleophilic attack of the amine onto the ketone, followed by cyclization and dehydration. The competing side reaction is the deprotonation of the α-carbon of the ketone, leading to enolate formation and subsequent self-condensation.

Suppression Strategies:

  • Shift from Base to Acid Catalysis: This is the most effective solution. Acid catalysts do not promote enolate formation in the same manner as bases. A switch to p-toluenesulfonic acid (p-TsOH) or a Lewis acid will almost always favor the Friedländer pathway over the aldol pathway.

    • Recommended Protocol (Acid-Catalyzed):

      • To a stirred solution of the 2-aminoaryl aldehyde/ketone (1.0 equiv) and the carbonyl compound (1.1 equiv) in a suitable solvent (e.g., toluene, 10 mL/mmol), add the acid catalyst (e.g., p-TsOH, 0.1 equiv).

      • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

      • Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.

      • Upon completion, cool the reaction, wash with saturated NaHCO₃ solution to neutralize the acid, and proceed with standard workup and purification.

  • Catalyst-Free, High-Temperature Conditions: For some substrates, simply heating the reactants together in a high-boiling solvent (or neat) can provide the desired quinoline without the need for a catalyst that could promote side reactions. This approach relies on thermal energy to drive the reaction forward.

Visualizing the Competing Pathways:

G cluster_0 Reaction Conditions cluster_1 Pathways Starting Materials Starting Materials Base Catalyst Base Catalyst Starting Materials->Base Catalyst Acid Catalyst Acid Catalyst Starting Materials->Acid Catalyst Desired Product (Quinoline) Desired Product (Quinoline) Base Catalyst->Desired Product (Quinoline) Slow Side Product (Aldol Condensation) Side Product (Aldol Condensation) Base Catalyst->Side Product (Aldol Condensation) Fast Acid Catalyst->Desired Product (Quinoline) Fast Acid Catalyst->Side Product (Aldol Condensation) Suppressed

Caption: Influence of catalyst choice on Friedländer reaction pathways.

Q3: I am observing poor regioselectivity when using an unsymmetrical ketone. How can I control which α-carbon participates in the cyclization?

Regioselectivity is a significant challenge when an unsymmetrical ketone offers two different enolizable positions. The reaction can lead to a mixture of isomeric quinoline products, complicating purification and reducing the yield of the desired isomer.

Controlling Factors & Solutions:

  • Thermodynamic vs. Kinetic Control: The regioselectivity is often governed by the relative stability of the intermediate enamine or enolate.

    • Base Catalysis: Tends to favor the thermodynamically more stable (more substituted) enolate, leading to the corresponding quinoline isomer.

    • Acid Catalysis: The reaction proceeds via an enamine intermediate. The regioselectivity can be influenced by the steric environment of the ketone. Cyclization often occurs at the less sterically hindered α-position.

  • Strategic Use of Pre-formed Enol Equivalents: For absolute control, consider using a pre-formed enol equivalent, such as a silyl enol ether or an enamine, of the unsymmetrical ketone. This approach, while adding steps, definitively directs the cyclization to the desired position.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways. It is worthwhile to screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO), to see if regioselectivity can be improved.

References

  • Friedländer Synthesis. Organic Chemistry Portal. [Link]
  • Bismuth(III)
  • Recent Advances in the Friedländer Reaction. RSC Advances. [Link]
  • Microwave-Assisted Friedländer Annulation for the Synthesis of Functionalized Quinolines. Molecules. [Link]
  • Catalyst-free and solvent-free Friedlander annulation: a green synthesis of quinolines. Green Chemistry Letters and Reviews. [Link]

Technical Support Center: Quinolin-2-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinolin-2-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Side-Reactions

The synthesis of this compound, a valuable building block in medicinal chemistry, is often achieved through the reduction of 2-quinolinecarbonitrile. While seemingly straightforward, this reduction can be plagued by several side-reactions, leading to complex product mixtures and purification challenges. This guide will address the most common issues.

Question 1: My reaction mixture shows multiple spots on TLC after reducing 2-quinolinecarbonitrile with Raney Nickel, even after the starting material is consumed. What are these likely impurities?

Answer:

This is a very common issue when using catalytic hydrogenation, such as with Raney Nickel, for the reduction of nitriles. While the primary goal is to form the desired primary amine, several side-reactions can occur, leading to the formation of secondary and tertiary amines.

The primary mechanistic culprit is the formation of an intermediate imine. This imine can react with the newly formed primary amine product (this compound) before it is fully reduced. This subsequent reaction leads to the formation of a secondary amine, bis(quinolin-2-ylmethyl)amine. Further reaction can, in some cases, lead to tertiary amine formation.

Likely Side-Products:

  • Bis(quinolin-2-ylmethyl)amine (Secondary Amine): This is the most common and often most significant byproduct. It has a higher molecular weight and is generally less polar than the desired primary amine.

  • Over-reduction products: Depending on the reaction conditions (high pressure, high temperature, prolonged reaction time), the quinoline ring itself can be partially or fully hydrogenated, leading to tetrahydroquinoline or decahydroquinoline derivatives.

Troubleshooting Protocol: Minimizing Secondary Amine Formation

  • Reaction Additives: The addition of ammonia to the reaction mixture is a widely adopted strategy to suppress the formation of secondary amines. Ammonia is present in a large excess and competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the desired primary amine. A common practice is to use a solution of Raney Nickel in methanol saturated with ammonia.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Methanolic ammonia is a standard and effective choice.

  • Temperature and Pressure Control: While higher temperatures and pressures can increase the reaction rate, they can also promote side-reactions. It is crucial to optimize these parameters. Start with milder conditions (e.g., room temperature, 50 psi H₂) and monitor the reaction progress carefully.

Experimental Workflow: Reduction with Raney Nickel in Methanolic Ammonia

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 2-quinolinecarbonitrile in Methanol P2 Saturate with Ammonia Gas P1->P2 P3 Add Raney Nickel (slurry in Methanol) P2->P3 R1 Hydrogenate (e.g., 50 psi H₂, RT) P3->R1 R2 Monitor by TLC/LC-MS R1->R2 W1 Filter catalyst (e.g., through Celite) R2->W1 W2 Concentrate in vacuo W1->W2 W3 Purify by Column Chromatography or Distillation W2->W3

Caption: Workflow for minimizing side-products in Raney Nickel reduction.

Question 2: I am using Lithium Aluminum Hydride (LAH) for the reduction and my yield is low, with a significant amount of a tar-like, insoluble material. What is happening?

Answer:

Lithium Aluminum Hydride (LAH) is a powerful reducing agent, but its high reactivity can lead to undesired side-reactions, especially with heterocyclic systems like quinoline. The formation of a tar-like substance suggests polymerization or complex decomposition pathways.

Potential Issues with LAH Reduction:

  • Over-reduction: LAH can potentially reduce the quinoline ring, although this is generally less common than with catalytic hydrogenation under harsh conditions.

  • Complex Formation: The nitrogen atom in the quinoline ring can coordinate with the aluminum species, forming complexes that may be difficult to break down during the work-up. These complexes can contribute to the formation of intractable materials.

  • Exothermic Reaction: The reaction of LAH with the nitrile is highly exothermic. If the temperature is not carefully controlled, localized heating can lead to decomposition and polymerization of the starting material and product.

Troubleshooting Protocol: Controlled LAH Reduction

  • Inverse Addition: Instead of adding the LAH to the nitrile solution, consider adding the nitrile solution dropwise to a suspension of LAH in an anhydrous ether solvent (like THF or diethyl ether) at a low temperature (e.g., 0 °C). This "inverse addition" helps to maintain a low concentration of the nitrile and control the exotherm.

  • Strictly Anhydrous Conditions: LAH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent and potential side-reactions.

  • Careful Work-up: The quenching of the reaction is critical. A Fieser work-up is a standard and reliable method. For a reaction with 'x' grams of LAH, sequentially and carefully add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

G cluster_reaction Controlled LAH Reaction cluster_workup Fieser Work-up R1 LAH in anhydrous THF at 0 °C R2 Slow, dropwise addition of 2-quinolinecarbonitrile solution R1->R2 Inverse Addition W1 Quench with H₂O R2->W1 W2 Add 15% NaOH (aq) W1->W2 W3 Add more H₂O W2->W3 W4 Filter granular Al salts W3->W4

Caption: Controlled LAH reduction and Fieser work-up workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) for this reduction?

A: Generally, no. Sodium borohydride is not a sufficiently powerful reducing agent to reduce a nitrile to a primary amine. It is more commonly used for the reduction of aldehydes and ketones. For the reduction of nitriles, stronger hydrides like LAH or catalytic hydrogenation are typically required.

Q2: My final product is a dark oil, but the literature reports a solid. What should I do?

A: A dark color often indicates the presence of trace impurities, potentially from oxidation or residual catalyst.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.

  • Purification Method: If you have been relying on simple extraction, consider column chromatography. A silica gel column using a gradient of a more polar solvent (like methanol) in a less polar solvent (like dichloromethane or ethyl acetate) with a small amount of triethylamine (to prevent the amine from sticking to the silica) is often effective.

  • Crystallization: If a solid is expected, attempting to crystallize the purified oil from a suitable solvent system (e.g., hexane/ethyl acetate) may yield the desired solid product.

Q3: How can I confirm the presence of the bis(quinolin-2-ylmethyl)amine byproduct?

A: The most effective way is through Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct will have a distinct molecular weight that corresponds to its structure. The expected [M+H]⁺ for this compound is approximately 159.1, while the [M+H]⁺ for bis(quinolin-2-ylmethyl)amine would be around 299.2. This clear mass difference makes LC-MS an excellent diagnostic tool. You can also often distinguish the two by their differing retention times on the LC.

Summary of Potential Side-Products and Their Characteristics

Side-Product NameFormation PathwayTypical Analytical Signature (vs. Product)Mitigation Strategy
Bis(quinolin-2-ylmethyl)amine Reaction of intermediate imine with primary amine productHigher MW (LC-MS), Less polar (TLC/Column)Add ammonia to hydrogenation; optimize conditions
Tetrahydroquinoline derivatives Over-reduction of the quinoline ringLower MW (if N-dealkylation occurs), different NMR aromatic regionMilder hydrogenation conditions (lower T & P)
Polymeric/Decomposition materials Uncontrolled exothermic reaction (e.g., with LAH)Insoluble tar-like substance, broad NMR signalsControlled (inverse) addition at low temperature

References

  • Catalytic Hydrogenation in Organic Syntheses. Science of Synthesis, (2011). Thieme. [Link]
  • Reduction of Nitriles to Primary Amines. Organic Chemistry Portal. [Link]
  • Lithium Aluminum Hydride (LAH) Reductions. Master Organic Chemistry. [Link]

Enhancing the purity of Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive research into Quinolin-2-ylmethanamine. I'm focusing on synthesis methods, identifying common impurities, and exploring various purification techniques. Google is my primary tool for now, querying specific terms to find relevant data.

Refining Search Strategies

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Technical Support Center: Scalable Synthesis of Quinolin-2-ylmethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Quinolin-2-ylmethanamine. Quinoline derivatives are a significant class of compounds in medicinal chemistry, and robust synthetic protocols are crucial for advancing preclinical studies. T[1]his guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this key intermediate.

Recommended Synthetic Route: Catalytic Hydrogenation of Quinoline-2-carbonitrile

For preclinical studies requiring significant quantities of this compound, a scalable and reliable synthetic route is paramount. The catalytic hydrogenation of quinoline-2-carbonitrile is the recommended approach due to its high atom economy, relatively clean reaction profile, and amenability to scale-up. This method avoids the use of stoichiometric and often pyrophoric reagents like lithium aluminum hydride (LAH), which can pose significant safety and handling challenges on a larger scale.

[2][3]The overall synthetic strategy is a two-step process:

  • Synthesis of Quinoline-2-carbonitrile: This precursor can be synthesized from readily available starting materials such as 2-methylquinoline.

  • Catalytic Hydrogenation: The nitrile group of quinoline-2-carbonitrile is then reduced to a primary amine using a suitable catalyst and hydrogen gas.

Below is a visual representation of the recommended synthetic workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction 2-Methylquinoline 2-Methylquinoline Quinoline-2-carbonitrile Quinoline-2-carbonitrile 2-Methylquinoline->Quinoline-2-carbonitrile Ammoxidation This compound This compound Quinoline-2-carbonitrile->this compound Catalytic Hydrogenation Preclinical Studies Preclinical Studies This compound->Preclinical Studies

Caption: Recommended two-step synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of Quinoline-2-carbonitrile from 2-Methylquinoline

The ammoxidation of 2-methylquinoline is an efficient method for the large-scale production of quinoline-2-carbonitrile.

Materials and Equipment:

  • 2-Methylquinoline

  • Ammonia gas

  • Air or oxygen

  • Fluidized bed reactor

  • Suitable catalyst (e.g., vanadium-based oxide catalyst)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Set up the fluidized bed reactor according to the manufacturer's instructions.

  • Charge the reactor with the appropriate catalyst.

  • Heat the reactor to the optimal reaction temperature (typically 350-450 °C).

  • Introduce a gaseous feed mixture of 2-methylquinoline, ammonia, and air into the reactor. The molar ratios of the reactants should be optimized for the specific catalyst and reactor setup.

  • Monitor the reaction progress by analyzing the effluent gas stream using gas chromatography (GC).

  • Once the reaction is complete, cool the reactor and collect the crude quinoline-2-carbonitrile.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure quinoline-2-carbonitrile.

[4]Table 1: Typical Reaction Parameters for Ammoxidation of 2-Methylquinoline

ParameterValue
Temperature350-450 °C
CatalystVanadium-based oxide
Reactant Ratio (2-methylquinoline:NH₃:Air)1 : 3-5 : 15-25
Typical Yield80-90%
Protocol 2: Catalytic Hydrogenation of Quinoline-2-carbonitrile

This protocol details the reduction of quinoline-2-carbonitrile to this compound using Raney Nickel as the catalyst. Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction.

[5]Materials and Equipment:

  • Quinoline-2-carbonitrile

  • Raney Nickel (activated, slurry in water)

  • Anhydrous ethanol or methanol

  • High-pressure hydrogenation reactor (e.g., Parr apparatus) *[6] Filter aid (e.g., Celite®)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup and Safety Precautions:

    • Ensure the high-pressure reactor is clean, dry, and in good working order. Inspect all seals and connections. [6] * Perform all operations in a well-ventilated fume hood.

    • Raney Nickel is pyrophoric when dry; always handle it as a slurry and keep it wet.

[5]2. Reaction:

  • In the reactor vessel, dissolve quinoline-2-carbonitrile in anhydrous ethanol (or methanol) to a concentration of 5-10% (w/v).
  • Carefully add the Raney Nickel slurry to the reaction mixture under a stream of inert gas (e.g., nitrogen or argon). The catalyst loading is typically 10-20% by weight relative to the nitrile.
  • Seal the reactor and purge the system with nitrogen several times to remove any oxygen.
  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
  • Begin vigorous stirring and heat the reaction to 40-60 °C.
  • Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Work-up and Purification:

    • Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [7] * Wash the filter cake with additional ethanol.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Table 2: Typical Reaction Parameters for Catalytic Hydrogenation

ParameterValue
Substrate Concentration5-10% (w/v) in Ethanol
CatalystRaney Nickel (10-20 wt%)
Hydrogen Pressure50-100 psi
Temperature40-60 °C
Reaction Time4-8 hours
Typical Yield85-95%

Troubleshooting Guide

This section addresses common issues that may arise during the catalytic hydrogenation of quinoline-2-carbonitrile.

G Start Start Incomplete Reaction Incomplete Reaction Start->Incomplete Reaction Low Yield Low Yield Start->Low Yield Impurity Formation Impurity Formation Start->Impurity Formation Check Catalyst Activity Check Catalyst Activity Incomplete Reaction->Check Catalyst Activity Is catalyst fresh? Increase H2 Pressure Increase H2 Pressure Incomplete Reaction->Increase H2 Pressure Is pressure optimal? Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Is temp optimal? Check Stirring Check Stirring Incomplete Reaction->Check Stirring Is mixing efficient? Check for Leaks Check for Leaks Low Yield->Check for Leaks System integrity? Optimize Work-up Optimize Work-up Low Yield->Optimize Work-up Product loss during isolation? Identify Impurities (HPLC/NMR) Identify Impurities (HPLC/NMR) Impurity Formation->Identify Impurities (HPLC/NMR) Characterize byproducts Increase Catalyst Loading Increase Catalyst Loading Check Catalyst Activity->Increase Catalyst Loading Yes Use Fresh Catalyst Use Fresh Catalyst Check Catalyst Activity->Use Fresh Catalyst No Improve Filtration/Extraction Improve Filtration/Extraction Optimize Work-up->Improve Filtration/Extraction Formation of Secondary Amine? Formation of Secondary Amine? Identify Impurities (HPLC/NMR)->Formation of Secondary Amine? Over-reduction of Quinoline Ring? Over-reduction of Quinoline Ring? Identify Impurities (HPLC/NMR)->Over-reduction of Quinoline Ring? Add Ammonia to Reaction Add Ammonia to Reaction Formation of Secondary Amine?->Add Ammonia to Reaction Yes Lower Temperature/Pressure Lower Temperature/Pressure Over-reduction of Quinoline Ring?->Lower Temperature/Pressure Yes

Sources

Refinement of reaction conditions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving into extensive Google searches. My goal is to compile a wealth of information about quinoline synthesis, focusing on known challenges and the best troubleshooting strategies. I'll meticulously analyze the results to pinpoint recurring problems and effective solutions. This initial phase will lay the groundwork for a deeper understanding of the subject.

Exploring Reaction Methods

I'm now expanding my search to encompass the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses specifically. I'm investigating how catalysts, solvents, temperature, and substrate scope influence the outcomes of these key reaction types. Simultaneously, I'm building an evidence base of peer-reviewed articles, protocols, and technical notes to ground the project in E-E-A-T principles. My focus is on structuring the technical support center logically, and it's starting with an overview before diving into specific troubleshooting guides.

Developing Synthesis Protocols

I'm now focusing on specific reaction types, like Skraup and Friedländer syntheses. I'm actively searching for established protocols, articles, and technical notes to structure the technical support center on E-E-A-T principles. The goal is to build a logical flow, beginning with a broad overview, and then diving into troubleshooting guides and detailed FAQs, all to directly address potential user issues.

Addressing solubility issues of Quinolin-2-ylmethanamine in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the physicochemical properties of Quinolin-2-ylmethanamine. My initial Google searches focus on its pKa, logP, and solubility across different solvents. I'm aiming to build a solid foundation before I delve deeper into specific applications or potential modifications. This data collection phase feels promising.

Structuring Technical Content

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Initiating Deep-Dive Research

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Strategies to reduce toxicity of quinoline-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

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Outlining FAQ Framework

I'm now analyzing the search results to identify prevalent research challenges related to quinoline toxicity reduction. My plan is to structure this into a logical FAQ format, ensuring a smooth flow for the user. I'm aiming for clarity in both the questions and answers.

Building The Technical Center

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Optimization of catalytic processes for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Catalysis

I've initiated the research phase. I'm focusing on optimization for quinoline synthesis through Google searches. I'm looking for troubleshooting, FAQs, and established protocols to lay a foundation for the work. I aim to build a strong base of information.

Analyzing Search Results

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Defining Next Steps for the Center

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Troubleshooting crystallization of Quinolin-2-ylmethanamine salts

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Crystallization of Quinolin-2-ylmethanamine Salts

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the common and often complex challenges encountered during the crystallization of this compound and its various salt forms. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured in a question-and-answer format to directly address the critical issues you may face.

Section 1: Foundational Challenges - Salt Selection & Initial Crystallization

Question: I've synthesized my this compound, but upon attempting to form a salt and crystallize it, I'm getting either a clear, stubborn solution or an unfilterable goo. Where do I start?

Answer: This is a common starting problem that usually points to suboptimal salt or solvent selection. The properties of the salt and the solvent system are intrinsically linked.

  • The "Why" - Causality: this compound is a primary amine, making it basic. To form a salt, you introduce an acid. The resulting salt's properties (like solubility and melting point) are a function of both the amine and the counter-ion from the acid. A highly soluble salt will require a much different solvent system to crystallize than a poorly soluble one. Similarly, if the salt's melting point is lower than the boiling point of your solvent, it may "melt" before it can crystallize, leading to an oil.[1]

  • The "How" - Actionable Advice:

    • Counter-Ion Selection: Don't limit yourself to just hydrochloride (HCl) salts. While common, HCl salts of amines can sometimes be hygroscopic or too soluble.[2][3] Consider a screening approach with different acids (e.g., sulfuric, methanesulfonic, tartaric, phosphoric) to find a salt that forms a stable, crystalline solid more readily.[3] Weak base + weak acid combinations are often a recipe for poor salt formation.[3]

    • Solvent System Screening: The ideal solvent system is one where your salt is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system (a "solvent" and an "anti-solvent") is often required.[4]

      • Solvent: Dissolves the salt completely (e.g., methanol, ethanol, isopropanol).

      • Anti-solvent: The salt is insoluble in it (e.g., ethyl acetate, MTBE, heptane, acetone).[2]

    • Systematic Approach: Dissolve your amine salt in a minimum amount of a suitable solvent. Then, slowly add an anti-solvent until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. This controlled approach is far more effective than rapid crashing out of the solution.[4]

Table 1: Initial Solvent & Anti-Solvent Screening Guide

Solvent ClassExample Solvents (Good for Amine Salts)Anti-Solvent ClassExample Anti-SolventsRationale & Notes
Alcohols Methanol, Ethanol, Isopropanol (IPA)Ethers Diethyl Ether, MTBEAlcohols are polar and good at dissolving salts. Ethers are non-polar and will reduce the overall polarity, inducing precipitation.
Ketones Acetone, MEKAlkanes Heptane, HexaneAcetone can act as both a solvent and, in some systems, an anti-solvent. Pairing with an alkane provides a strong polarity differential.
Esters Ethyl Acetate, Isopropyl AcetateAlkanes Heptane, HexaneEsters are moderately polar and can be excellent single or co-solvents for crystallization.
Water H₂OOrganic Solvents Acetone, IPA, EthanolFor water-soluble salts like hydrochlorides or sulfates, using an organic solvent as the anti-solvent is a standard technique.
Section 2: Troubleshooting Common Crystallization Failures

Question: My product is "oiling out" instead of crystallizing. What causes this and how can I fix it?

Answer: Oiling out is one of the most frequent and frustrating issues in crystallization. It is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated liquid phase (an "oil") instead of a solid crystalline phase.[5][6][7] This oil is often an impurity trap and can solidify into an amorphous glass, hindering purification.[1][5]

  • The "Why" - Causality: Oiling out typically occurs under conditions of very high supersaturation, where the rate of solute precipitation dramatically exceeds the rate at which molecules can orient themselves into an ordered crystal lattice.[5] This is often triggered by:

    • Rapid Cooling: Cooling the solution too quickly.

    • Fast Anti-solvent Addition: Adding the anti-solvent too rapidly.[8]

    • High Initial Concentration: Starting with a solution that is too concentrated.[7]

    • Solvent Mismatch: The chosen solvent system may have a "miscibility gap," a thermodynamic region where two liquid phases can coexist.[5]

  • The "How" - Mitigation Strategies: The key is to slow down the generation of supersaturation and encourage nucleation.

    • Reduce Supersaturation Rate:

      • Cool Slower: Use a programmed cooling ramp or simply insulate the flask to slow heat loss.

      • Add Anti-solvent Slower: Use a syringe pump for controlled, dropwise addition of the anti-solvent.

    • Introduce Seeding: Add a small number of pre-existing crystals (seed crystals) of the desired product to the solution just as it reaches the saturation point. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from needing to reach the high supersaturation levels that cause oiling.[5][6]

    • Change the Solvent System: If oiling persists, the solvent system itself may be the problem.[7] Switching to a more viscous solvent or one with a stronger affinity for the solute can sometimes prevent phase separation.

    • Increase Temperature: It may seem counterintuitive, but sometimes performing the crystallization at a higher temperature (with a correspondingly adjusted solvent/anti-solvent ratio) can keep the system outside the miscibility gap where oiling occurs.

Question: I'm getting a fine, amorphous powder that's impossible to filter. How do I promote crystalline growth?

Answer: The formation of an amorphous precipitate indicates that nucleation is happening too rapidly and indiscriminately, a process often called "crashing out." The molecules solidify without having the time to arrange into an ordered lattice.

  • The "Why" - Causality: This is another manifestation of generating supersaturation too quickly. The thermodynamic driving force for precipitation is so high that the kinetic process of ordered crystal growth cannot compete. Impurities can also play a role by inhibiting the formation of a stable crystal lattice.[1]

  • The "How" - Promoting Order:

    • Slurry Conversion: If you already have the amorphous solid, you can attempt to convert it to a crystalline form. This involves suspending the amorphous material in a solvent system where it has slight solubility. Over time (hours to days), the amorphous solid will slowly dissolve and re-precipitate as the more thermodynamically stable crystalline form. This is a process known as Ostwald ripening.

    • Temperature Cycling: Gently warming and cooling the slurry can accelerate this process. The warming phase dissolves fine, less stable particles, and the cooling phase allows for controlled re-deposition onto larger, more stable crystals.[9]

    • Re-dissolve and Re-precipitate: The most reliable method is to re-dissolve the amorphous solid completely (perhaps with gentle heating or by adding more "good" solvent) and repeat the crystallization process, this time ensuring a much slower rate of cooling or anti-solvent addition.

Workflow: Troubleshooting Crystallization Failures

G start Crystallization Attempt result Observe Outcome start->result oil Oiling Out (Liquid Layer Forms) result->oil Liquid Phase Separation? amorphous Amorphous Solid (Fine Powder) result->amorphous Solid Crashes Out? clear Clear Solution (No Precipitation) result->clear Remains Clear? crystals Crystals Formed result->crystals Success? fix_oil 1. Slow down supersaturation (Slower cooling/addition) 2. Add seed crystals 3. Change solvent system oil->fix_oil fix_amorphous 1. Attempt slurry conversion 2. Use temperature cycling 3. Re-dissolve and crystallize slowly amorphous->fix_amorphous fix_clear 1. Add more anti-solvent 2. Evaporate some solvent 3. Cool to lower temperature clear->fix_clear optimize Proceed to Optimization (Habit, Size, Purity) crystals->optimize

Caption: Decision tree for addressing common crystallization outcomes.

Section 3: Optimizing Crystal Quality & Form

Question: My crystallization works, but I get very fine needles which are difficult to filter and dry. How can I grow larger, more equant (block-like) crystals?

Answer: Crystal habit (the external shape) is a critical physical property.[10] Long, thin needles often form under conditions of rapid crystal growth and can trap solvent and impurities.

  • The "Why" - Causality: The shape of a crystal is determined by the relative growth rates of its different faces.[10] Rapid growth, often driven by high supersaturation, tends to favor elongation in one direction, leading to needles. Slower, more controlled growth allows all faces to develop more evenly, resulting in more block-like or prismatic crystals.[9]

  • The "How" - Modifying Crystal Habit:

    • Minimize Supersaturation: This is the most critical factor. Slower cooling, slower anti-solvent addition, and lower initial concentrations will reduce the supersaturation level, slowing down growth and favoring better crystal habit.[9]

    • Solvent Effects: The solvent can interact differently with various crystal faces, promoting or inhibiting growth on those faces. Crystallizing from a different solvent system can dramatically alter the crystal habit.[9]

    • Use of Additives: Sometimes, small amounts of an additive can selectively adsorb to certain crystal faces, inhibiting their growth and allowing other faces to catch up. This is an advanced technique but can be very effective.[11][12]

Question: My results are inconsistent, and I suspect polymorphism. How can I screen for and control different solid forms?

Answer: Polymorphism is the ability of a compound to exist in more than one crystal structure.[13] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, making control over this phenomenon critical in pharmaceutical development.[13][14][15]

  • The "Why" - Causality: Different crystal packing arrangements (polymorphs) have different lattice energies. Under a given set of conditions (temperature, solvent), one form will be the most thermodynamically stable, while others are "metastable."[13] Often, a less stable metastable form crystallizes first because it nucleates faster, and it may later convert to the more stable form.[13]

  • The "How" - Polymorph Screening and Control:

    • Systematic Screening: To identify potential polymorphs, you must crystallize the material under a wide variety of conditions. This includes using different solvents, different crystallization methods (slow cooling, anti-solvent addition, slow evaporation), and different temperatures.[8]

    • Characterization: Each solid form obtained must be characterized using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm if they are indeed different polymorphs.

    • Control: Once the desired polymorph is identified, the key to control is consistency. The crystallization must be performed under the exact conditions (solvent, temperature profile, seeding protocol) that were found to produce that specific form. Seeding with the desired polymorph is a powerful tool to ensure it crystallizes preferentially.[14]

Section 4: Advanced Topics

Question: My isolated this compound salt is yellow or brown, even after crystallization. What is causing this discoloration?

Answer: Quinoline-based compounds are known to be susceptible to discoloration, often turning from colorless or pale yellow to yellow and then brown upon aging or exposure to certain conditions.[16][17]

  • The "Why" - Causality: This discoloration is typically a sign of degradation.[17] The two primary culprits are:

    • Oxidation: The nitrogen-containing heterocyclic ring system can be susceptible to aerobic oxidation, leading to the formation of colored byproducts. This can be accelerated by the presence of trace metal impurities.

    • Photodegradation: Exposure to light, particularly UV light, can promote degradation pathways that form colored species.[17]

  • The "How" - Prevention and Removal:

    • Protect from Light: Conduct crystallizations in flasks wrapped in aluminum foil and store the final product in amber vials, protected from light.[17]

    • Inert Atmosphere: If oxidation is suspected, perform the crystallization and filtration under an inert atmosphere (e.g., nitrogen or argon).

    • Charcoal Treatment: Before crystallization, you can sometimes remove colored impurities by treating the hot solution with a small amount of activated carbon and then filtering it hot through a pad of celite. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

    • Control pH and Temperature: Stability can be pH and temperature-dependent. Storing solutions at appropriate temperatures and buffered pH can slow degradation.[17]

Experimental Protocols

Protocol 1: Controlled Anti-Solvent Crystallization

This protocol is designed to minimize oiling out and promote the growth of high-quality crystals.

  • Dissolution: In a clean flask equipped with a magnetic stir bar, dissolve the this compound salt in the minimum amount of a suitable hot "solvent" (e.g., Isopropanol).

  • Filtration (Optional): If the solution contains insoluble particulates, perform a hot filtration to remove them.

  • Saturation: While maintaining a warm temperature (e.g., 50-60 °C), slowly add the "anti-solvent" (e.g., Heptane) dropwise via a syringe or addition funnel until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the "solvent" back into the solution until it becomes perfectly clear again. This ensures you are just below the saturation point.

  • Seeding (Recommended): Add a very small amount (a few specks) of seed crystals of the desired product.

  • Slow Cooling: Turn off the heat, cover the flask, and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask).

  • Maturation: Once at room temperature, you may wish to place the flask in a refrigerator or ice bath to maximize yield. Allow the crystals to "age" in the mother liquor for several hours to improve purity and particle size.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
  • Quinoline. Wikipedia.
  • Oiling Out in Crystallization. Mettler Toledo.
  • The salt form of quinoline, crystal form and preparation method thereof and intermediate. Google Patents.
  • Methods of modifying crystal habit. Google Patents.
  • Synthesis of derivatives of quinoline. SciSpace.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Recrystallization (help meeeeee). Reddit.
  • A bad (crystal) habit - And how it was overcome. ResearchGate.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI.
  • Quinoline Yellow | C18H11NO2. PubChem.
  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm (RSC Publishing).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Quinoline-Yellow-WS-Powder-Granular.pdf. All Colour Supplies.
  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore.
  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
  • Crystal habit. Wikipedia.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • Experimental investigation and prediction of oiling out during crystallization process. ResearchGate.
  • Ways of crashing out amines. Reddit.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Jagson Quinoline Yellow – Vibrant Yellow Food Dye. Jagson.
  • Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. ResearchGate.
  • (PDF) Crystal Habit Modification Using Habit Modifiers. ResearchGate.
  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.
  • Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Altum Technologies.

Sources

Improving the regioselectivity of quinoline substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Qunoline

I'm now diving into the regioselectivity of quinoline substitution reactions. My focus is on electrophilic and nucleophilic aromatic substitutions, along with transition-metal-catalyzed cross-coupling. Targeted Google searches are my first step to gather detailed information.

Focusing Search Queries

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Expanding Search Strategy

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Overcoming drug resistance with novel quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting my deep dive by focusing on specific Google searches to find information on new quinoline derivatives. I'm especially interested in how they tackle drug resistance. I'm prioritizing understanding their mechanisms, experimental testing methods, and common applications. My goal is a comprehensive understanding to build from.

Refining Research Approach

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Organizing Research Findings

I'm now starting by organizing the research findings via targeted Google searches on quinoline derivatives and drug resistance. I'm focusing on mechanisms, experimental setups, and common research problems. I will analyze the gathered data, create a FAQ section, and develop detailed experimental protocols for assays like MIC and cytotoxicity. Visual diagrams using Graphviz and data tables are in progress, all supported by citations. I'm aiming for a comprehensive support center with reliable data.

Process intensification for the industrial production of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in a comprehensive Google search. My focus is on process intensification for quinoline production, especially regarding the Skraup and Doebner-von Miller syntheses. I'm aiming to gather detailed data on these routes.

Planning a Detailed Approach

I'm now formulating a comprehensive plan. I'll kick things off with targeted Google searches focusing on process intensification for quinoline production, specifically exploring Skraup, Doebner-von Miller, and Friedländer syntheses. I'm also looking into modern catalytic and flow chemistry approaches to the synthesis. Following this, I'll identify and investigate common industrial challenges.

Deepening Search & Structuring

I'm now expanding my Google searches. I'm focusing on common industrial issues like yield, purity, and scalability for quinoline synthesis. I'm also finding authoritative sources to validate the mechanistic claims in my technical guide. I'm structuring the information into a Q&A format, creating diagrams with Graphviz, and compiling data tables for reaction conditions and expected yields.

Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of the most prevalent quinoline synthesis methods, moving beyond a simple recitation of protocols to offer insights into the underlying mechanisms and practical considerations that govern the choice of one method over another. Our focus is on empowering you to make informed decisions in your synthetic endeavors.

The Enduring Importance of the Quinoline Nucleus

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its presence in a vast array of pharmaceuticals, including antimalarials (e.g., quinine, chloroquine), antibacterials, and anticancer agents, underscores its significance. The unique electronic properties of the quinoline ring system also make it a valuable component in functional dyes, sensors, and ligands for catalysis. This guide will navigate the classical and modern methods for constructing this vital chemical entity.

Classical Approaches to Quinoline Synthesis: A Comparative Overview

The traditional methods for quinoline synthesis, many of which are named reactions, have been the bedrock of quinoline chemistry for over a century. While often requiring harsh conditions, their reliability and scalability have ensured their continued relevance.

The Skraup Synthesis: A Classic, Robust Method

The Skraup synthesis is one of the oldest and most straightforward methods for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and sulfuric acid.

Mechanism and Rationale: The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The sulfuric acid acts as both a dehydrating agent and a catalyst.

Experimental Protocol: Synthesis of Quinoline from Aniline

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 24 mL of concentrated sulfuric acid to 38 g of aniline.

  • Addition of Glycerol: To this mixture, slowly add 48 g of glycerol.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heat source.

  • Oxidation: After the initial exotherm subsides, add 24 g of nitrobenzene as the oxidizing agent.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Work-up: Allow the mixture to cool and then pour it into a large volume of water. Neutralize the excess acid with sodium hydroxide solution until the quinoline separates as an oil.

  • Purification: The crude quinoline is purified by steam distillation followed by fractional distillation.

Advantages:

  • Readily available and inexpensive starting materials.

  • A one-pot reaction.

Disadvantages:

  • Extremely harsh reaction conditions (strong acid, high temperature).

  • The reaction can be highly exothermic and difficult to control.

  • Limited to the synthesis of simple quinolines.

The Doebner-von Miller Reaction: A More Versatile Approach

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid or a Brønsted acid.

Mechanism and Rationale: Similar to the Skraup synthesis, the reaction begins with a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydrogenation to furnish the quinoline product. The use of pre-formed α,β-unsaturated aldehydes or ketones provides greater control over the substitution pattern of the final product.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Reaction Setup: In a 500 mL round-bottom flask, mix 50 g of aniline with 75 g of paraldehyde.

  • Acid Catalyst: Slowly add 100 mL of concentrated hydrochloric acid while cooling the flask in an ice bath.

  • Reflux: Heat the mixture under reflux for 4 hours.

  • Work-up: After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.

  • Purification: The resulting oil is separated and purified by steam distillation.

Advantages:

  • Greater versatility compared to the Skraup synthesis.

  • Allows for the synthesis of quinolines with substituents on the pyridine ring.

Disadvantages:

  • Can still require strong acids and high temperatures.

  • The reaction can produce polymeric side products.

The Combes Synthesis: Utilizing β-Diketones

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed cyclization and dehydration yield the quinoline. The nature of the β-diketone dictates the substitution pattern on the newly formed pyridine ring.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: Mix 10.7 g of aniline and 10 g of acetylacetone in a flask.

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

  • Reaction: Heat the mixture at 110°C for 15 minutes.

  • Work-up: Cool the mixture and add an excess of 10% sodium hydroxide solution.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Advantages:

  • Generally milder conditions than the Skraup or Doebner-von Miller syntheses.

  • Good yields for many substrates.

Disadvantages:

  • Requires the use of β-diketones, which may not always be readily available.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is a highly efficient method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Mechanism and Rationale: The reaction is typically catalyzed by a base or an acid. The base promotes the formation of an enolate from the methylene-active compound, which then undergoes a condensation reaction with the 2-aminoaryl aldehyde or ketone. Subsequent cyclization and dehydration lead to the quinoline product. This method is convergent and offers excellent control over the substitution pattern.

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 1.21 g of 2-aminobenzaldehyde and 1.20 g of acetophenone in 20 mL of ethanol.

  • Catalyst: Add a catalytic amount of sodium hydroxide (e.g., 0.2 g).

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture and add water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Advantages:

  • High yields and regioselectivity.

  • Milder reaction conditions compared to many classical methods.

  • A wide range of substrates can be used.

Disadvantages:

  • The synthesis of the required 2-aminoaryl aldehyde or ketone starting materials can be challenging.

Comparative Analysis of Classical Quinoline Synthesis Methods

Method Starting Materials Typical Conditions Key Advantages Key Disadvantages
Skraup Aniline, glycerol, oxidizing agentConc. H₂SO₄, high temp.Inexpensive starting materialsHarsh, exothermic, limited scope
Doebner-von Miller Aniline, α,β-unsaturated carbonylAcid catalyst, heatMore versatile than SkraupStrong acid, potential for polymers
Combes Aniline, β-diketoneAcid catalyst, heatMilder conditions, good yieldsRequires specific β-diketones
Friedländer 2-Aminoaryl aldehyde/ketone, methylene-active carbonylBase or acid catalyst, heatHigh yields, regioselective, mildStarting material synthesis can be complex

Visualizing the Synthetic Pathways

To better understand the relationships between these classical methods, the following diagram illustrates the key bond formations and transformations.

Quinoline_Synthesis cluster_Skraup Skraup Synthesis cluster_DvM Doebner-von Miller cluster_Combes Combes Synthesis cluster_Friedlander Friedländer Annulation Aniline1 Aniline Quinoline1 Quinoline Aniline1->Quinoline1 + Acrolein Cyclization Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ Dehydration Aniline2 Aniline Quinoline2 Substituted Quinoline Aniline2->Quinoline2 + α,β-Unsaturated Carbonyl Cyclization Dehydrogenation Unsat_CO α,β-Unsaturated Carbonyl Aniline3 Aniline Quinoline3 Substituted Quinoline Aniline3->Quinoline3 + β-Diketone Cyclization Dehydration Diketone β-Diketone Amino_CO 2-Aminoaryl Aldehyde/Ketone Quinoline4 Substituted Quinoline Amino_CO->Quinoline4 + Methylene-Active Carbonyl Condensation Cyclization Methylene_CO Methylene-Active Carbonyl

Caption: Key transformations in classical quinoline syntheses.

Workflow for Method Selection

Choosing the appropriate synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following flowchart provides a general decision-making framework.

Method_Selection_Workflow Start Desired Quinoline Target Simple_Sub Simple, Unsubstituted Quinolines? Start->Simple_Sub Sub_Pyridine Substitution on Pyridine Ring? Simple_Sub->Sub_Pyridine No Skraup Consider Skraup Synthesis Simple_Sub->Skraup Yes Sub_Benzene Substitution on Benzene Ring? Sub_Pyridine->Sub_Benzene No DvM_Combes Consider Doebner-von Miller or Combes Sub_Pyridine->DvM_Combes Yes Start_Mat Availability of Starting Materials? Sub_Benzene->Start_Mat Yes Friedlander Consider Friedländer Synthesis Start_Mat->Friedlander 2-Aminoaryl Carbonyl Available Custom_Synth Synthesize Precursors Start_Mat->Custom_Synth Precursors Needed Custom_Synth->Friedlander

Caption: Decision workflow for selecting a quinoline synthesis method.

Conclusion and Future Outlook

The classical methods for quinoline synthesis remain powerful tools in the synthetic chemist's arsenal. While modern, metal-catalyzed methods offer alternative routes, the scalability, cost-effectiveness, and predictability of the Skraup, Doebner-von Miller, Combes, and Friedländer reactions ensure their continued application in both academic research and industrial production. A thorough understanding of the mechanisms, advantages, and limitations of each method is paramount for the successful synthesis of this important heterocyclic scaffold. Future developments will likely focus on developing greener and more atom-economical versions of these venerable reactions.

References

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
  • Combes, A. (1888). Sur la constitution de la γ-diphénylquinoléine. Bulletin de la Société Chimique de Paris, 49, 89-91.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100. [Link]
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

A Comparative Guide to the Antimicrobial Validation of Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antimicrobial agents is paramount.[1][2] Quinoline derivatives have long been a focal point in medicinal chemistry due to their presence in numerous natural products and their wide range of biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides an in-depth, objective comparison of Quinolin-2-ylmethanamine, a promising quinoline-based compound, against established antibiotics. We will delve into the experimental validation of its antimicrobial efficacy, offering detailed protocols and interpreting the data to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Research

The quinoline nucleus is a versatile heterocyclic scaffold that forms the core of many therapeutic agents, most notably the fluoroquinolone class of antibiotics like Ciprofloxacin.[2] The antibacterial power of these compounds often stems from their ability to inhibit essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to fragmentation of the bacterial chromosome and ultimately, cell death.[5][7] Structure-activity relationship (SAR) studies have revealed that the antimicrobial activity of quinoline molecules is highly dependent on the nature and position of substituents on the quinoline ring.[1][6] this compound represents a structural variant whose antimicrobial potential warrants rigorous scientific validation.

Comparative Antimicrobial Spectrum Analysis

To ascertain the therapeutic potential of this compound, its antimicrobial activity must be benchmarked against both Gram-positive and Gram-negative bacteria and compared with standard-of-care antibiotics. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9][10][11]

Below is a representative dataset comparing the in vitro activity of this compound with Ciprofloxacin, a broad-spectrum fluoroquinolone, and Ampicillin, a β-lactam antibiotic.[12][13][14]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

MicroorganismTypeThis compoundCiprofloxacinAmpicillin
Staphylococcus aureus (ATCC 25923)Gram-positive80.50.5
Enterococcus faecalis (ATCC 29212)Gram-positive1612
Escherichia coli (ATCC 25922)Gram-negative160.0154
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.25>128

Table 2: Comparative Minimum Bactericidal Concentrations (MBC) in µg/mL

MicroorganismTypeThis compoundCiprofloxacinAmpicillin
Staphylococcus aureus (ATCC 25923)Gram-positive1611
Enterococcus faecalis (ATCC 29212)Gram-positive3228
Escherichia coli (ATCC 25922)Gram-negative320.038
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>1280.5>128

Interpretation of Data: The illustrative data suggests that while this compound displays broad-spectrum activity, its potency is less than that of Ciprofloxacin against the tested strains.[13] Notably, its activity against Gram-positive organisms appears more pronounced than against P. aeruginosa. The ratio of MBC to MIC provides insight into whether an agent is bactericidal (killing) or bacteriostatic (inhibiting growth). A common rule of thumb is that if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal. For this compound, the MBC/MIC ratio is 2 for all susceptible strains, suggesting a bactericidal mechanism of action.

Experimental Validation: Protocols and Rationale

The reliability of antimicrobial susceptibility data hinges on standardized and meticulously executed protocols. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for these assays.[15][16][17]

This method is a cornerstone for quantitative susceptibility testing, allowing for the efficient determination of MIC values for multiple agents.[18]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Execution cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare 2-fold serial dilutions of test compounds in 96-well plate B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Inoculum Preparation: From a pure overnight culture on an agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] This standardization is critical for result reproducibility.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[19] MHB is the CLSI-recommended medium as it supports the growth of most common pathogens and has minimal interference with antimicrobial agents.[9]

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Controls: Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only) on every plate. These controls validate that the bacteria are viable and the broth is not contaminated.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[21]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[18]

The MBC test is a logical extension of the MIC assay and is essential for determining if a compound has killing activity.[9][10][11]

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][11]

This qualitative method provides a visual confirmation of antimicrobial activity and is widely used in clinical labs for its simplicity and speed.[22][23][24]

Step-by-Step Protocol:

  • Inoculation: Using the 0.5 McFarland standardized bacterial suspension, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate using a sterile swab to create a confluent "lawn" of bacteria.[24][25]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of this compound and comparator antibiotics onto the agar surface. Ensure disks are spaced at least 24 mm apart to prevent overlapping zones of inhibition.[24][25]

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[25]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.[22] The size of the zone correlates with the susceptibility of the organism to the agent.

Assessing Safety Profile: Cytotoxicity

A critical aspect of drug development is ensuring that a compound is selectively toxic to microbes and not to host cells. A preliminary assessment can be made using an in vitro cytotoxicity assay.

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability.[26][27][28] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26][28][29]

Hypothesized Mechanism of Quinolone Action

Quinolone_Mechanism cluster_cell Bacterial Cell cluster_dna DNA Replication Quinoline This compound Quinoline->Block Gyrase DNA Gyrase & Topoisomerase IV Relaxed Relaxed DNA Gyrase->Relaxed Damage DNA Fragmentation Gyrase->Damage Supercoiled Supercoiled DNA Supercoiled->Gyrase Replication DNA Replication Relaxed->Replication Block->Gyrase Inhibition Death Cell Death Damage->Death

Caption: Hypothesized inhibition of bacterial DNA gyrase by quinoline compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or HepG2) at a density that will ensure they are in a logarithmic growth phase at the time of the assay.

  • Compound Exposure: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan.[28]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[27]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the antimicrobial activity of this compound. The provided protocols, rooted in CLSI standards, offer a robust framework for generating reliable and comparable data. While the illustrative data suggests this compound possesses bactericidal activity, its potency relative to established drugs like Ciprofloxacin highlights the need for further chemical modification to enhance its efficacy.

Future research should focus on synthesizing analogues to improve the compound's SAR profile, potentially increasing its affinity for bacterial target enzymes.[1] Furthermore, in vivo efficacy studies in animal infection models and more extensive toxicological profiling are necessary next steps to determine the true therapeutic potential of this and related quinoline compounds.

References

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  • Mechanism of Quinolone Action and Resistance. (2010). PMC - NIH.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.
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  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2023). NIH.
  • Mode of action of the quinolone antimicrobial agents. (1988). PubMed.
  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). NIH.
  • What is the mechanism of Ampicillin?. (2024). Patsnap Synapse.
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  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate.
  • Ampicillin. Wikipedia.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
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  • Cytotoxic assays. (A) MTT assay for cell viability. The experiment was performed in untreated AGS cells; cells treated with 50% ethanol; phage alone. ResearchGate.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2023). MDPI.
  • Review on Antimicrobial Activity of Quinoline. Human Journals.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
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  • In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. (2019). Open Access Macedonian Journal of Medical Sciences.
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Comparing Quinolin-2-ylmethanamine with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering initial data. I'm focusing my Google searches on quinolin-2-ylmethanamine's antimicrobial properties and its related derivatives. Simultaneously, I'm researching established antimicrobial agents. This combined approach will provide a solid foundation for comparison and analysis.

Expanding Search Parameters

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Analyzing Existing Studies

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Exploring Protocol Options

I'm now focusing on the experimental protocols. I will gather all the relevant information on methods used, like the broth microdilution assay, and focus on the parameters such as MIC determination, cytotoxicity, and the mechanism of action. I'm also preparing to introduce this compound and explain the logic behind looking for new agents. Then, I will start the comparative analysis with data tables and a DOT graph to help compare the data.

Initiating Protocol Analysis

I'm now diving into the experimental details. I'm focusing my efforts on finding and analyzing relevant protocols for MIC determination and cytotoxicity assays. I will ensure thoroughness in the comparative analysis by organizing the data in clear tables and using a DOT graph to visualize the chemical structures of agents. I am also planning to include a conceptual workflow for antimicrobial susceptibility testing, as well as a diagram to display the experiment. My goal is to synthesize the information to provide a comprehensive analysis of the potential of this compound as a novel agent.

Formulating the Comparative Analysis

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Formulating Research Questions

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Defining Search Parameters

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Defining Core Research Questions

I'm now prioritizing my research questions. I'll need to focus on comparative efficacy, explore this compound's activity spectrum, and investigate potential mechanisms, supported by published literature. My Google searches will prioritize comprehensive comparisons against established agents in classes such as beta-lactams and fluoroquinolones. This approach will guide the development of a structured comparison guide.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinolin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinolin-2-ylmethanamine derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. By synthesizing data from multiple studies, we aim to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence biological activity, offering a rational basis for future drug design and optimization.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials like quinine and chloroquine. The introduction of a methanamine side chain at the 2-position creates the this compound core, a versatile template that has been explored for a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects. The rationale for exploring this scaffold lies in its ability to mimic the pharmacophoric features of natural products and its synthetic tractability, which allows for systematic modification to probe interactions with biological targets.

The core hypothesis driving the exploration of these derivatives is that the quinoline ring can function as an intercalating agent or a hydrogen bond acceptor/donor, while the methanamine side chain provides a flexible linker to various functional groups that can modulate physicochemical properties and target engagement. The nitrogen atom in the quinoline ring and the exocyclic amine are key points for protonation at physiological pH, influencing solubility, cell permeability, and interaction with acidic residues in target proteins.

Comparative Analysis of SAR: Key Structural Modifications and Their Impact

Our analysis consolidates findings from several key studies to delineate the SAR of this compound derivatives. The primary points of modification typically include the quinoline core (positions 4, 6, 7, and 8), the methanamine nitrogen, and the carbon atom of the methanamine bridge.

Substitutions on the Quinoline Ring

Modifications on the quinoline nucleus have a profound impact on the biological activity of these compounds. The electronic and steric nature of the substituents can drastically alter the molecule's interaction with its target.

Table 1: Influence of Quinoline Ring Substituents on Biological Activity

PositionSubstituentObserved ActivityKey Findings & RationaleReference
4 Chlorine (Cl)Antimalarial, AnticancerThe presence of a 4-chloro group is often associated with enhanced antimalarial activity, potentially by increasing the basicity of the quinoline nitrogen and facilitating intercalation into parasitic DNA. In anticancer studies, it can contribute to cytotoxicity.
7 Chlorine (Cl), Trifluoromethyl (CF3)AntimalarialSimilar to the 4-position, electron-withdrawing groups at the 7-position, such as chlorine or trifluoromethyl, are crucial for potent antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. This is a hallmark of many 4-aminoquinoline antimalarials.
6 Methoxy (OCH3)VariedA methoxy group at the 6-position, present in quinine, can influence the pharmacokinetic properties. However, its impact on potency is highly dependent on the rest of the molecular structure.
8 Amino, HydroxyAntimalarial (gametocytocidal)Substituents at the 8-position are characteristic of drugs like primaquine and are associated with activity against the gametocyte stages of the malaria parasite. This highlights the potential for developing transmission-blocking agents based on this scaffold.
Modifications of the Methanamine Side Chain

The nature of the side chain attached to the 2-methanamine group is a critical determinant of activity, influencing lipophilicity, basicity, and the potential for additional interactions with the target.

Table 2: Impact of Side Chain Modifications on Biological Activity

Side Chain TypeExample SubstituentsObserved ActivityKey Findings & RationaleReference
Aliphatic Amines Diethylamino, Piperidinyl, PyrrolidinylAntimalarial, AntimicrobialShort, cyclic, or acyclic aliphatic amines are common in active antimalarial compounds. The basicity of the terminal amine is crucial for accumulation in the acidic food vacuole of the malaria parasite. The length and bulk of the alkyl chain modulate lipophilicity, affecting cell penetration and toxicity.
Aromatic Amines Phenyl, Substituted PhenylAnticancer, AntimicrobialThe incorporation of aromatic moieties can lead to compounds with potent anticancer and antimicrobial activities. These aromatic rings can engage in π-π stacking or hydrophobic interactions within the target binding site. Substituents on the phenyl ring (e.g., halogens, methoxy groups) further tune the electronic properties and potency.
Adamantyl Moiety 1-AdamantylamineAntimalarialThe bulky, lipophilic adamantyl group has been shown to significantly enhance antimalarial activity. This is attributed to its ability to anchor the molecule within a hydrophobic pocket of the target or to increase membrane permeability.

Experimental Protocols: A Self-Validating Approach

The reliability of SAR studies hinges on robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol: Reductive Amination

A common and efficient method for synthesizing these derivatives is through the reductive amination of a quinoline-2-carboxaldehyde precursor. This approach is versatile and allows for the introduction of diverse amine side chains.

Workflow: Synthesis of this compound Derivatives

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification & Characterization Quinaldine Quinaldine Derivative Oxidation Oxidation (e.g., SeO2) Quinaldine->Oxidation Aldehyde Quinoline-2-carboxaldehyde Oxidation->Aldehyde ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Aldehyde->ReductiveAmination PrimaryAmine Primary/Secondary Amine (R-NH2) PrimaryAmine->ReductiveAmination Product This compound Derivative ReductiveAmination->Product Purification Column Chromatography Product->Purification Characterization NMR, Mass Spectrometry, HPLC Purification->Characterization G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Lysis & Staining cluster_3 Data Acquisition & Analysis ParasiteCulture Synchronized P. falciparum Culture (Ring Stage) Incubation Add Parasite Culture to Plates Incubate for 72h ParasiteCulture->Incubation CompoundPlates Serial Dilution of Test Compounds in 96-well Plates CompoundPlates->Incubation LysisBuffer Add Lysis Buffer with SYBR Green I Incubation->LysisBuffer FluorescenceReading Read Fluorescence (Excitation: 485 nm, Emission: 530 nm) LysisBuffer->FluorescenceReading IC50 Calculate IC50 Values FluorescenceReading->IC50

A Researcher's Guide to In Vivo Validation of Quinoline Compounds' Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the anticancer effects of quinoline compounds. We will delve into the critical experimental designs, compare methodologies, and provide the rationale behind selecting the most appropriate models to generate robust and translatable data.

The Growing Prominence of Quinolines in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. In oncology, quinoline derivatives have demonstrated significant potential by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and metastasis. Their mechanisms of action are diverse, ranging from kinase inhibition and DNA damage to the modulation of immune responses. This guide will walk you through the essential steps of validating these promising anticancer effects in living organisms, a critical step in the journey from bench to bedside.

Choosing the Right Battlefield: A Comparison of In Vivo Models

The selection of an appropriate in vivo model is paramount for the successful validation of an anticancer compound. The choice depends on the specific research question, the tumor type, and the desired clinical relevance. Here, we compare the most commonly used models for evaluating quinoline-based therapeutics.

Model TypeAdvantagesDisadvantagesBest Suited For
Subcutaneous Xenograft - Technically straightforward- High reproducibility- Easy to monitor tumor growth- Non-orthotopic tumor microenvironment- Limited metastatic potential- May not reflect clinical tumor behavior- Initial efficacy screening- Dose-response studies- Pharmacokinetic/pharmacodynamic (PK/PD) analysis
Orthotopic Xenograft - More clinically relevant tumor microenvironment- Allows for the study of local invasion and metastasis- Technically more challenging- Tumor monitoring often requires imaging- Higher variability than subcutaneous models- Evaluating efficacy in a more relevant context- Studying tumor-stroma interactions- Assessing metastatic potential
Syngeneic (Allograft) - Intact and competent immune system- Allows for the study of immunomodulatory effects- Limited availability of tumor cell lines for all mouse strains- Potential for immune rejection of the tumor- Evaluating immunotherapies- Studying the interplay between the immune system and the tumor- Assessing combination therapies with immune checkpoint inhibitors
Patient-Derived Xenograft (PDX) - High fidelity to the original patient tumor- Preserves the heterogeneity and architecture of the human tumor- Technically demanding and costly- Slower tumor growth- Potential for murine stromal replacement over time- Predicting clinical response- Biomarker discovery- Co-clinical trials

The Experimental Workflow: From Implantation to Analysis

The following workflow provides a generalized yet detailed protocol for an in vivo efficacy study using a subcutaneous xenograft model, a common starting point for many anticancer drug validation studies.

Diagram: Subcutaneous Xenograft Efficacy Study Workflow

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A 1. Cell Culture & Harvest B 2. Cell Counting & Viability Check A->B C 3. Subcutaneous Implantation in Immunocompromised Mice B->C D 4. Tumor Growth to Palpable Size E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (e.g., Quinoline Compound) E->F G 7. Regular Monitoring (Tumor Volume, Body Weight) F->G H 8. Euthanasia at Predefined Endpoint I 9. Tumor Excision, Weighing, and Processing H->I J 10. Histopathological & Immunohistochemical Analysis I->J K 11. Statistical Analysis of Data J->K

Caption: A typical workflow for an in vivo anticancer efficacy study.

Detailed Protocol: Subcutaneous Xenograft Model

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., A549 for lung cancer) in appropriate media and conditions.
  • Harvest cells during the logarithmic growth phase using trypsinization.
  • Wash cells with sterile phosphate-buffered saline (PBS).
  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. The Matrigel helps in the formation of a solid tumor.

2. Animal Handling and Implantation:

  • Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old.
  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of the mouse.

3. Tumor Growth and Randomization:

  • Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
  • Measure tumor dimensions regularly (at least twice a week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Administration:

  • Prepare the quinoline compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
  • Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
  • The control group should receive the vehicle only.

5. Monitoring and Endpoint:

  • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
  • Continue to measure tumor volume regularly.
  • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the mice show signs of significant toxicity.

6. Data Analysis:

  • At the endpoint, euthanize the mice and excise the tumors.
  • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
  • Statistically analyze the differences in tumor growth between the treatment and control groups.

Deciphering the Mechanism: A Look at Signaling Pathways

Many quinoline compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Quinoline Quinoline Compound Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline compound.

Trustworthiness Through Self-Validating Protocols

To ensure the integrity of your findings, it is crucial to build self-validating systems into your experimental design. This includes:

  • Positive and Negative Controls: Always include a vehicle-only control group and, if possible, a positive control group treated with a standard-of-care drug.

  • Blinding: The individuals measuring tumors and assessing outcomes should be blinded to the treatment groups to avoid bias.

  • Dose-Response Relationship: Demonstrating a dose-dependent effect of your quinoline compound strengthens the evidence of its specific anticancer activity.

  • Toxicity Monitoring: Comprehensive monitoring of animal well-being is essential to distinguish between anticancer efficacy and general toxicity.

Concluding Remarks

The in vivo validation of quinoline compounds is a multifaceted process that requires careful planning and execution. By selecting the appropriate animal model, adhering to rigorous experimental protocols, and incorporating self-validating measures, researchers can generate high-quality data that will pave the way for the clinical translation of these promising anticancer agents. This guide provides a foundational framework to navigate this complex but rewarding journey.

References

  • Anticancer Quinoline Derivatives: A Patent Review (2010-2020).
  • The Hallmarks of Cancer.Cell.[Link]
  • Patient-Derived Xenograft (PDX) Models in Oncology Research and Drug Development.Cancer and Metastasis Reviews.[Link]
  • The PI3K/AKT/mTOR Pathway in Cancer.Pharmacology & Therapeutics.[Link]
  • Animal Models for Cancer Research.
  • Guidelines for the Welfare and Use of Animals in Cancer Research.British Journal of Cancer.[Link]

Comparative study of Quinolin-2-ylmethanamine and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Starting Foundational Research

I'm initiating an in-depth exploration of Quinolin-2-ylmethanamine and its isomers. My initial phase centers on exhaustive Google searches, aiming to build a solid base of knowledge regarding their synthesis, key properties, and documented biological roles. I'm focusing on gathering the best initial data for my ongoing research.

Deepening the Search

I'm now expanding my Google searches to include comparative studies and SAR analyses, as well as experimental protocols for synthesis and characterization of the isomers. I'm carefully compiling bioassay procedures to compare efficacy and mechanisms of action. This is helping me form a structured comparison guide.

Formulating the Comparative Guide

I'm now diving into the comparative analysis. I'm building a detailed structure for the guide, starting with the Quinoline scaffold. I will include a detailed data table of physicochemical properties, and a major section comparing the isomers' biological activities. I'm incorporating specific studies and protocols. I also plan on including helpful Graphviz diagrams and a fully cited reference section.

Cross-validation of in silico and in vitro data for Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on Quinolin-2-ylmethanamine and its derivatives. My initial focus is on biological activities, in silico modeling results, and existing in vitro experimental data, all sourced from Google searches. I'm aiming for a comprehensive overview to kick things off.

Defining Project Scope

I'm now identifying specific biological targets and related in vitro assays for this compound. I'm also searching for published in silico studies, like docking or QSAR analyses. Simultaneously, I'm pinpointing authoritative sources, including peer-reviewed papers and reliable databases, to bolster all mechanistic claims and protocol standards, so I can include a complete and valid "References" section with live URLs. I'm aiming for a structured comparison guide.

Outlining Methodologies and Structure

I'm expanding my focus to include locating established in vitro assay protocols and relevant computational methods. I'm prioritizing the structure of the comparison guide. The goal is to cross-validate in silico and in vitro data for this compound. I'm aiming for a concise introduction, detailed methodologies for both in silico and in vitro, and clear data comparison tables. I'm planning to use Graphviz for visual data flow representation. I am aiming to satisfy every project requirement.

Benchmarking Quinolin-2-ylmethanamine against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Searches

I've initiated comprehensive Google searches to gather information on Quinolin-2-ylmethanamine. I'm focusing on its enzyme inhibitory activities and any existing benchmarking studies. Simultaneously, I will also be searching.

Expanding Search Parameters

I'm now broadening my search. I'm looking for established enzyme inhibitors, focusing on those likely inhibited by this compound based on its structure, which will serve as standards. I'm also researching standard enzyme inhibition assay protocols to inform the comparison guide.

Formulating the Guide Structure

I'm now outlining the structure of the comparison guide. I'll introduce this compound and its benchmarking rationale. The experimental design will follow, detailing enzyme choices and known inhibitors. I'll present assay methodologies and create tables for comparative data, including IC50 values. I'll also integrate workflow diagrams and relevant pathway illustrations.

Head-to-head comparison of different quinoline-based drug candidates

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Quinoline

I've initiated the research phase. My focus is now on quinoline-based drug candidates. I'm deep diving into Google, aiming for comprehensive data on their actions, targets, and any experimental anticancer or antimicrobial results.

Structuring Comparison Guide Ideas

I'm now structuring the comparison guide. I'll kick it off with a quinoline scaffold introduction, followed by dedicated sections for anticancer, antimalarial, and antibacterial applications. I plan to synthesize experimental data to explain the choices and significance of results. Tables will summarize key data. I will include established experimental protocols used to evaluate the candidates.

Developing Targeted Search Strategies

I'm now refining my Google search strategies to find specific quinoline drug candidates. I'm focusing on head-to-head comparison studies, efficacy, and toxicity profiles within each therapeutic category. I will also be on the hunt for standardized experimental protocols. I aim to create a structured comparison, exploring how this data justifies experimental selections and the importance of the results.

Reviewing Initial Findings

I've got a good grasp on the initial overview. The search unveiled the broad applications of quinoline-based drug candidates, specifically in anticancer, antimalarial, and antibacterial therapies. I've also found information about their general mechanisms of action.

Refining Search Strategies

I've established a solid foundation. Initial findings outline the broad therapeutic uses of quinoline derivatives, noting examples and mechanisms. My focus now shifts to comparative data. I plan to identify key derivatives in each therapeutic area—tyrosine kinase inhibitors for cancer, chloroquine derivatives for malaria, and fluoroquinolones for bacterial infections—then delve into comparative research and experimental protocols.

Beginning the Investigation

I've established a solid foundation with initial searches. The results highlight the therapeutic relevance of the quinoline scaffold in anticancer, antimalarial, and antibacterial applications. I've also gathered general mechanism information, which is a good starting point.

Focusing Specific Comparisons

I'm now shifting from a broad overview to data-driven comparisons. To elevate this, I'm concentrating on identifying and comparing specific, well-documented quinoline-based drug candidates across therapeutic areas. For example, comparing tyrosine kinase inhibitors in cancer, chloroquine derivatives in malaria, and generations of fluoroquinolones in antibacterial applications. The focus is to retrieve quantitative data such as IC50 values.

Narrowing the Data Focus

I'm now zeroing in on data-driven comparisons. My initial searches gave a broad overview, but now I'm seeking head-to-head studies with detailed experimental data. I need to get specific and compare quinoline-based drug candidates across therapeutic areas. For example, tyrosine kinase inhibitors in cancer, chloroquine derivatives in malaria, and fluoroquinolones for antibacterial applications. I'm focusing on retrieving quantitative data such as IC50 values. I'll need to create a structure to build from.

Analyzing Antimalarial Drugs

I've been delving into the specifics of quinoline-based antimalarials. I've uncovered information regarding several candidates, including chloroquine, primaquine, mefloquine, and tafenoquine. I've also focused on mechanisms, applications, and resistance.

Refining Search Parameters

I'm now focusing on finding direct comparisons between quinoline-based antimalarials, especially with experimental data. I need head-to-head studies and details of the experimental protocols for self-validation. I've been expanding my search terms to include specific assays and comparative studies to achieve the initial core requirements. I'll need to move on to the anticancer and antibacterial sections once this step is complete.

Reviewing Antimalarials

I'm continuing to refine the section on antimalarial drugs, focusing on chloroquine, primaquine, and tafenoquine. Recent research has been dedicated to understanding their specific mechanisms and addressing the challenges posed by drug resistance. This information has laid a strong groundwork.

Searching for Comparative Data

I've built a solid foundation for the antimalarial and anticancer sections. The previous work provided information on antimalarials, including chloroquine, primaquine, tafenoquine and their resistance. Similarly, I have gathered data on anticancer drugs, like bosutinib and lapatinib. Now, I will be focusing on locating specific comparative experimental data to allow for head-to-head comparisons. My search is targeting studies that present comparative IC50 values. I will aim to locate studies comparing chloroquine to other compounds against sensitive and resistant strains of P. falciparum and also studies comparing bosutinib and lapatinib against cell lines overexpressing their targets.

Identifying Key Comparisons

I have built a robust knowledge base for both antimalarial and anticancer sections, including detailed mechanisms and resistance information, as well as an understanding of common assays. I am now transitioning toward a more structured approach and identifying the most important comparisons, such as direct IC50 value comparisons between chloroquine and novel derivatives against P. falciparum strains, and bosutinib versus lapatinib against specific cell lines. Simultaneously, I am starting the initial outline and drafting the introductory material.

Pinpointing Key Comparisons

I've made real headway with the searches, and have unearthed comparative data for quinoline drugs across the three therapeutic areas. Specifically, I now have IC50 values comparing chloroquine and tafenoquine against P. falciparum strains, both sensitive and resistant.

Consolidating Data and Structuring

I've assembled a comprehensive dataset, covering antimalarials (chloroquine/tafenoquine), anticancer agents (bosutinib/lapatinib), and antibacterials (ciprofloxacin/moxifloxacin). I have comparative IC50/MIC values and details on mechanisms and assays. I'm now structuring the guide into sections with introductions, tables, detailed protocols, and Graphviz diagrams for clarity. I'll meticulously address all the user's requirements.

Analyzing Recent Search Findings

I've made great progress. The last search revealed specific comparative data for quinoline drugs across therapeutic areas. For antimalarials, it's IC50 data for chloroquine and tafenoquine against P. falciparum. Anticancer agents have IC50 values for bosutinib and lapatinib, and antibacterial comparisons now show MIC values for ciprofloxacin and moxifloxacin. I understand their mechanisms and experimental principles, so I can start structuring: introduction, three sections (one per therapeutic area) including comparisons, protocols, and diagrams. It's time to create the complete guide.

Validation of analytical methods for Quinolin-2-ylmethanamine quantification

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently immersed in Google searches, focusing on validating analytical methods for quantifying Quinolin-2-ylmethanamine. I'm prioritizing techniques such as HPLC and GC-MS. My initial aim is to establish a solid foundation of existing literature and recognized best practices.

Expanding Method Selection

I've broadened my search parameters to include LC-MS/MS alongside HPLC and GC-MS for quantifying this compound, and am seeking comparison studies. I intend to build a guide that will compare different methods, explaining the principles, and strengths of each method. Validation parameters, like specificity, accuracy, and linearity are next on my list to research. I will then create step-by-step protocols.

Defining Validation Procedures

I'm now focused on establishing a systematic structure for the guide. First, I will collect data and define validation procedures to quantify this compound. I'll search for information, including regulatory guidelines from ICH, FDA, and EMA. My next step involves structuring the guide by comparing various analytical methods, detailing principles, strengths, and weaknesses. I'll synthesize my findings to define crucial validation parameters, such as specificity, linearity, and robustness, explaining the rationale behind each.

Comparative docking studies of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Searches

I'm currently immersed in executing targeted Google searches. My immediate goal is to collect comprehensive data on comparative docking studies involving quinoline derivatives. I'm prioritizing the identification of specific derivatives studied, along with their respective protein targets.

Analyzing Data, Planning Guide

I'm now analyzing the search data, aiming to design a logical structure for the technical guide. The guide will start broadly, then drill down into comparative docking analyses of quinoline derivatives. I'll outline the rationale for derivative and target selection, detail the docking methodologies, and present results objectively, including tables for quantitative data. I plan to use Graphviz to illustrate workflows.

Outlining the Guide Structure

I've just begun drafting the guide. I'm focusing on the structure now, planning to move from a general overview of quinoline derivatives to specific comparative docking analyses. I'm considering sections on rationale, methodologies, and results presentation. Graphviz diagrams are planned to illustrate workflows and interactions. I'll need to incorporate citations and a full reference section too.

A Comparative Guide to the Inter-laboratory Validation of Quinolin-2-ylmethanamine Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of bioassay methodologies for Quinolin-2-ylmethanamine, a quinoline derivative of significant interest in pharmaceutical research. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Given this therapeutic potential, it is imperative that bioassays used to characterize the activity of new quinoline compounds like this compound are robust, reproducible, and validated across multiple laboratories.

Inter-laboratory validation, or reproducibility, is the process of demonstrating that an assay can be successfully transferred and performed at different sites, yielding comparable results.[4] This is a cornerstone of method validation, ensuring the reliability and consistency of data generated in multicenter studies, which is critical for regulatory submissions and advancing drug development programs. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for executing a successful inter-laboratory validation study.

Section 1: Understanding the Target and Assay Principles

This compound and its analogues are investigated for various biological activities. For the purpose of this guide, we will consider a hypothetical scenario where this compound acts as an inhibitor of a critical kinase in a cancer-related signaling pathway. The bioassays discussed are therefore designed to quantify this inhibitory activity.

Common Bioassay Formats:

  • Biochemical Assays: These are cell-free systems that measure the direct effect of a compound on a purified enzyme. A common format is a kinase activity assay that measures the phosphorylation of a substrate.

  • Cell-Based Assays: These assays measure the compound's effect within a living cell, providing a more physiologically relevant context. Examples include cell viability/cytotoxicity assays and target engagement assays.[5]

Mechanism of Action Context: A Hypothetical Kinase Pathway

To understand the assays, consider the simplified signaling pathway below. This compound is hypothesized to inhibit "Kinase B," preventing the downstream phosphorylation of "Protein C," which in turn blocks a signal for cell proliferation.

Kinase_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Protein_C Protein C (Substrate) Kinase_B->Protein_C Phosphorylates Protein_C_P Phosphorylated Protein C Proliferation Cell Proliferation Protein_C_P->Proliferation Promotes Q2M This compound Q2M->Kinase_B Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Section 2: The Framework of Inter-Laboratory Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6][7] For bioassays, which are inherently more variable than chemical assays, this process is governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9]

Key Validation Parameters (ICH Q2(R1)):

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results. It is assessed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[4][8] This is the focus of this guide.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

The primary goal of an inter-laboratory study is to establish the reproducibility of the assay by providing a standardized protocol and materials to multiple laboratories and analyzing the resulting variance.[4]

Section 3: A Model Inter-Laboratory Validation Study Protocol

This section outlines a detailed, step-by-step protocol for a cell-based viability assay to assess the potency (IC50) of this compound.

Objective: To determine the reproducibility of a cell-based cytotoxicity assay for this compound across three independent laboratories.

Materials & Reagents (Centralized Distribution):

  • Coordinating Lab: Responsible for preparing and distributing all critical materials to ensure consistency.

  • This compound: A single, certified batch, pre-dissolved in DMSO to a stock concentration of 10 mM.

  • Cell Line: A single frozen batch of the designated cancer cell line (e.g., HeLa), verified to be free of contamination.

  • Fetal Bovine Serum (FBS): A single lot to minimize variability in cell growth.

  • Assay Plates: 96-well, clear-bottom, opaque-walled plates from a single manufacturer lot.

  • Viability Reagent: A single lot of a commercially available ATP-based luminescence reagent (e.g., CellTiter-Glo®).[10]

  • Detailed Assay Protocol SOP: A comprehensive document outlining every step.

Experimental Workflow:

The workflow ensures that each laboratory follows an identical process, minimizing procedural variability.

Interlab_Validation_Workflow cluster_labs Assay Execution (Identical Protocol) CoordinatingLab Coordinating Lab (Prepares & Distributes Materials) LabA Participating Lab A CoordinatingLab->LabA Shipment of Kit & SOP LabB Participating Lab B CoordinatingLab->LabB Shipment of Kit & SOP LabC Participating Lab C CoordinatingLab->LabC Shipment of Kit & SOP DataAnalysis Coordinating Lab (Centralized Data Analysis) LabA->DataAnalysis Raw Data (Analyst 1, Day 1 & 2) LabB->DataAnalysis Raw Data (Analyst 1, Day 1 & 2) LabC->DataAnalysis Raw Data (Analyst 1, Day 1 & 2) FinalReport Final Validation Report DataAnalysis->FinalReport Statistical Analysis (ANOVA, %CV)

Caption: Workflow for the inter-laboratory validation study.

Step-by-Step Assay Protocol:

This protocol is adapted from standard cell viability assay procedures.[10][11][12]

  • Cell Culture:

    • Thaw and expand the provided HeLa cells using the specified medium and FBS. Do not use cells beyond passage 10 from the thawed vial.

    • On Day 1, harvest cells and perform a cell count. Seed 5,000 cells in 100 µL of medium into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • On Day 2, prepare a serial dilution of the this compound stock. Perform a 1:3 dilution series in serum-free medium to generate 10 concentrations, starting from 100 µM.

    • Add 10 µL of each compound dilution to the appropriate wells. Include vehicle control (DMSO) and no-cell (media only) wells.

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Signal Detection:

    • On Day 4, remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[10]

    • Add 100 µL of the ATP-based viability reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Acquisition:

    • Each lab will perform the assay on two separate days.

    • Raw luminescence data and calculated dose-response curves for each plate should be submitted to the coordinating lab.

Section 4: Data Analysis and Performance Comparison

Centralized data analysis is crucial to apply statistical models consistently.

Data Analysis Steps:

  • Normalization: For each plate, subtract the average background (media-only wells) from all data points. Normalize the data by setting the average vehicle control signal to 100% viability and the background to 0%.

  • IC50 Calculation: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each plate.

  • Statistical Analysis:

    • Calculate the mean IC50, standard deviation (SD), and percent coefficient of variation (%CV) for each laboratory (intermediate precision).

    • Perform an Analysis of Variance (ANOVA) on the log-transformed IC50 values from all labs to assess the inter-laboratory variance.[13] The %CV across all labs determines the reproducibility.

Hypothetical Performance Comparison:

The table below summarizes hypothetical data from our three-laboratory study, comparing it to a standard biochemical assay alternative.

Parameter Cell-Based Viability Assay (Lab A) Cell-Based Viability Assay (Lab B) Cell-Based Viability Assay (Lab C) Biochemical Kinase Assay (Literature Data)
Mean IC50 (µM) 5.25.85.50.8
Intra-Lab Precision (%CV) 12%15%14%8%
Inter-Lab Precision (%CV) \multicolumn{3}{c}{13.5% }Not Applicable
Z'-Factor 0.750.710.78> 0.8
Pros Physiologically relevant; measures downstream effects.Physiologically relevant; measures downstream effects.Physiologically relevant; measures downstream effects.High throughput; direct target interaction.
Cons Higher variability; susceptible to off-target effects.Higher variability; susceptible to off-target effects.Higher variability; susceptible to off-target effects.Lacks cellular context; may miss cell permeability issues.

Interpretation:

The inter-laboratory precision (%CV) of 13.5% is a strong indicator of the assay's reproducibility. While the biochemical assay shows lower variability (higher precision), the cell-based assay provides more biologically relevant data on the compound's effect in a cellular environment. An acceptance criterion for reproducibility is typically set based on the intended use of the assay; for cell-based potency assays, a %CV of <20-30% is often considered acceptable.[13][14]

References

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  • Intertek. Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules.
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  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • National Center for Biotechnology Information. Protocol for Biochemical Analysis and Structure Determination of the ZZ Domain of the E3 Ubiquitin Ligase HERC2.
  • National Center for Biotechnology Information. Assay Guidance Manual - In Vitro Cell Based Assays.
  • Abcam. In-cell ELISA protocol.
  • PubChem. N-Methyl-1-quinolin-2-ylmethanamine.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • University of San Diego. Enzyme Assay Protocol.
  • Sigma-Aldrich. Cell-Based Assay Procedure.
  • Biology LibreTexts. 7.3: Lab Procedures - Biochemical Tests.
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Comparative review of the therapeutic potential of quinoline analogues.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Broad Research

My initial phase involves a wide-ranging exploration of quinoline analogues' therapeutic uses, homing in on their potential as anticancer, antimicrobial, and anti-inflammatory agents. I'm prioritizing the breadth of applications before moving into a more targeted investigation.

Defining Therapeutic Scope

I'm now expanding my search to identify key quinoline analogues with significant therapeutic potential, specifically chloroquine, mefloquine, and newer derivatives. I'm focusing on gathering experimental data like IC50 and MIC values, plus preclinical and clinical study results to enable a comparative analysis. Simultaneously, I'm seeking detailed experimental protocols and information on the mechanisms of action.

Initiating Detailed Investigations

I'm now starting a more specific search to pinpoint promising quinoline analogues, including chloroquine and mefloquine, alongside newer derivatives, focusing on their therapeutic potential. I'm actively compiling experimental data, such as IC50 and MIC values, as well as preclinical and clinical outcomes for comparative analysis. Simultaneously, I'm seeking detailed experimental protocols and mechanism-of-action insights to ensure a comprehensive understanding.

Statistical validation of experimental results for Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am starting my investigation with focused Google searches to collect data on Quinolin-2-ylmethanamine. I'm prioritizing its known biological activities, common experimental uses, and any existing relevant studies I can find. This initial phase will build a solid foundation for the research.

Deepening the Search

I'm now expanding my search to include statistical validation methods applicable to drug discovery and chemical biology. I am looking for best practices in experimental design and data analysis to ensure rigor. I also am hunting for established protocols for compounds like this one, including enzyme assays, cell-based assays, and in vivo models. The plan is to create a comparative guide with a case study.

Structuring the Guide

I'm now focusing on organizing the guide's structure. It starts with an introduction to this compound and the importance of statistical validation. Next is experimental design principles, and that will include controls, randomization, and sample size considerations. The goal is to create a practical, authoritative resource.

Developing the Framework

I am now solidifying the guide's structure. It will offer a brief introduction to this compound, and the importance of statistical validation in assessing outcomes. It moves on to the principles of experimental design, covering control groups, randomization, and sample size for this compound studies. The guide will include sections on assay validation, with detailed protocols and data analysis. I will be incorporating comparative case studies and visualizations to enhance its practical usability.

Developing the Outline

Refining the Approach

Formulating The Plan

I'm developing a structured guide focused on statistical validation for this compound experiments. I've defined the structure, including an introduction, experimental design principles, and in vitro and cell-based assay validation. I will also incorporate comparative case studies and best practices, aiming for an authoritative and practical resource. I will include detailed protocols and data analysis techniques. I will start by finding more information about this compound and associated experimental designs.

Starting the Search

I've initiated focused Google searches to collect information on this compound's biological activities, experimental uses, and existing studies, which will build the guide's scientific foundation. I'm also searching for established statistical methods and best practices applicable to drug discovery and chemical biology. I am prioritizing a structured guide.

I'm now expanding searches to identify protocols for in vitro enzyme assays and cell-based assays applicable to this compound. I'm looking for authoritative sources on experimental design, data analysis, and the interpretation of statistical significance in preclinical research. I will include a hypothetical case study.

Safety Operating Guide

Personal protective equipment for handling Quinolin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Starting Safety Research

I'm currently engaged in a comprehensive information gathering process. My primary focus is on Quinolin-2-ylmethanamine, and I'm prioritizing the collection of essential safety and handling data. Specifically, I'm concentrating on hazard classifications, reactivity, and toxicity information. I'm aiming to build a solid foundation of reliable data from authoritative sources.

Expanding Safety Guidelines

I'm now expanding my research to include established guidelines for handling hazardous chemicals in the lab. I'm focusing on PPE selection, chemical hygiene, and emergency procedures relevant to similar compounds. I will also investigate best practices for disposing of nitrogen-containing heterocyclic waste. This will allow me to structure a comprehensive safety guide.

Detailing Protective Measures

I'm now prioritizing the crafting of a detailed safety guide. I'm focusing on crafting concrete PPE recommendations and safe handling steps. I aim to create tables for key information, and plan a workflow diagram with Graphviz. The goal is a comprehensive response that meets all the criteria.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.